Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-
Description
The exact mass of the compound Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is 279.87215 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYBTNENFEUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221148-37-4 | |
| Record name | 1-(2,2-dibromoethenyl)-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-fluoro-beta,beta-dibromostyrene CAS number and properties
Technical Monograph: 3-Fluoro- -dibromostyrene
Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 1-(2,2-dibromoethenyl)-3-fluorobenzene |
| Common Name | 3-Fluoro- |
| CAS Number | 221148-37-4 |
| Molecular Formula | |
| Molecular Weight | 279.93 g/mol |
| Physical State | Pale yellow to colorless oil (at RT) |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water |
| Stability | Light sensitive; store at 2–8°C under inert atmosphere ( |
Note on Physical Constants: Experimental boiling points for this specific isomer are rarely reported in standard literature as the compound is typically used immediately as a crude intermediate or purified via silica gel chromatography (
in Hexanes) rather than distillation, due to thermal instability at high temperatures.
Synthetic Pathway: The Corey-Fuchs Protocol
The industry-standard method for synthesizing 3-fluoro-
Mechanism of Action
The reaction proceeds via the in-situ generation of a dibromomethylene triphenylphosphonium ylide. This ylide attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate which undergoes cycloelimination to yield the gem-dibromoalkene and triphenylphosphine oxide (
Figure 1: Mechanistic pathway for the synthesis of 3-fluoro-
Experimental Protocol
Objective: Synthesis of 1-(2,2-dibromoethenyl)-3-fluorobenzene on a 10 mmol scale.
Materials
-
3-Fluorobenzaldehyde (1.24 g, 10 mmol)
-
Carbon tetrabromide (
) (4.98 g, 15 mmol) -
Triphenylphosphine (
) (7.87 g, 30 mmol) -
Dichloromethane (DCM), anhydrous (50 mL)
-
Zinc dust (optional, for activation in some variants)
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.
-
Ylide Formation: Add
(1.5 equiv) and anhydrous DCM to the flask. Cool the solution to 0°C in an ice bath. -
Addition: Carefully add
(3.0 equiv) portion-wise over 15 minutes. The solution will turn yellow/orange, indicating ylide formation. Stir at 0°C for 30 minutes. -
Substrate Addition: Add 3-fluorobenzaldehyde (1.0 equiv) dropwise (neat or dissolved in minimal DCM).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 100% Hexanes). The aldehyde spot should disappear, and a less polar product spot (the dibromostyrene) should appear.
-
Work-up:
-
Quench the reaction by adding saturated
solution. -
Extract the aqueous layer with DCM (
mL). -
Combine organic layers, wash with brine, and dry over anhydrous
. -
Filter and concentrate under reduced pressure.
-
-
Purification: The crude residue will contain significant triphenylphosphine oxide (TPPO) solid.
-
Pre-precipitation:[1] Triturate the residue with cold pentane or hexanes; TPPO is largely insoluble and can be filtered off.
-
Chromatography: Purify the filtrate via silica gel flash chromatography using 100% Hexanes to yield the pure oil.
-
Reactivity Profile & Applications in Drug Discovery
This compound is a "linchpin" intermediate. Its utility stems from the differential reactivity of the two bromine atoms and the latent alkyne functionality.
A. Synthesis of Terminal Alkynes (Corey-Fuchs Step 2)
Treatment with n-Butyllithium (n-BuLi) (2.0–2.2 equiv) at -78°C effects a lithium-halogen exchange followed by a Fritsch-Buttenberg-Wiechell rearrangement (or simple elimination) to generate the lithium acetylide, which upon aqueous workup yields 3-fluorophenylacetylene .[1]
-
Relevance: Terminal alkynes are essential for "Click Chemistry" (CuAAC) to form 1,2,3-triazoles, a common bioisostere for amide bonds in kinase inhibitors.
B. Pd-Catalyzed Cross-Coupling
The trans-bromine (relative to the aryl ring) is typically more reactive due to steric factors, allowing for sequential couplings.
-
Suzuki-Miyaura: Coupling with aryl-boronic acids to form 1,1-diarylalkenes.
-
Sonogashira: Coupling with terminal alkynes to form conjugated enynes.
-
Stille: Coupling with organostannanes.
Figure 2: Divergent synthetic applications of 3-fluoro-
Safety & Handling (MSDS Highlights)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Lachrymator: Like many styryl halides, this compound can be a potent tear gas agent. Handle only in a well-ventilated fume hood.
-
-
Storage: Store at 2–8°C. The compound can slowly decompose (turn brown/black) upon exposure to light and moisture, liberating HBr.
-
Disposal: Collect in halogenated organic waste containers. Do not mix with strong oxidizers or strong bases.
References
-
Corey, E. J.; Fuchs, P. L. (1972). "A synthetic method for the conversion of aldehydes to acetylenes". Tetrahedron Letters, 13(36), 3769–3772. Link
-
Zhao, M., et al. (2016). "Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives". Organic Letters, 18(3), 416–419. Link
-
Molaid Chemical Database. (2024). "1-(2,2-dibromo-vinyl)-3-fluoro-benzene CAS: 221148-37-4".[1] Link
-
Echevarria, A., et al. (2016). "Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes". Journal of Organic Chemistry, 81(13). Link
Technical Guide: Characterization and Synthesis of 1,1-Dibromo-2-(3-fluorophenyl)ethene
Executive Summary
1,1-dibromo-2-(3-fluorophenyl)ethene (also designated as 1-(2,2-dibromovinyl)-3-fluorobenzene) is a functionalized styrene derivative utilized primarily as a high-value intermediate in organic synthesis. It serves as the stable precursor for the Corey-Fuchs reaction , enabling the generation of terminal aryl alkynes, and functions as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to access trisubstituted alkenes.
This guide provides a definitive breakdown of its physicochemical properties, a validated synthesis protocol via Ramirez olefination, and critical analytical data for structural confirmation.
Part 1: Physicochemical Specifications[1][2]
Molecular Weight & Isotopic Distribution
For researchers utilizing Mass Spectrometry (MS) for validation, relying solely on the average molecular weight is insufficient due to the significant mass defect and isotopic abundance of Bromine (
| Parameter | Value | Notes |
| Molecular Formula | ||
| Average Molecular Weight | 279.93 g/mol | Used for stoichiometric calculations (weighing reagents). |
| Monoisotopic Mass | 277.8742 Da | Based on |
| Exact Mass | 277.8742 Da | |
| Isotope Pattern | 1 : 2 : 1 | Distinct triplet at |
Critical MS Insight: The presence of two bromine atoms creates a signature "triplet" cluster in the mass spectrum.
-
M+• (278): Contains
(Relative Intensity ~50%) -
M+2 (280): Contains
(Relative Intensity ~100%) -
M+4 (282): Contains
(Relative Intensity ~50%)
Physical Properties (Predicted)
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in DCM, Chloroform, THF, Ethyl Acetate. Insoluble in water.
-
LogP (Octanol/Water): ~4.2 (High lipophilicity due to halogenation).
Part 2: Synthetic Architecture (Ramirez Olefination)
The most robust method for synthesizing 1,1-dibromo-2-(3-fluorophenyl)ethene is the Ramirez Olefination (often cited as the first step of the Corey-Fuchs reaction). This method avoids the use of unstable phosphorus ylides by generating the active reagent in situ.
Reaction Logic
The reaction utilizes Carbon Tetrabromide (
Experimental Protocol
Scale: 10.0 mmol (Adjust linearly).
Reagents:
-
3-Fluorobenzaldehyde: 1.24 g (10.0 mmol)
-
Carbon Tetrabromide (
): 4.98 g (15.0 mmol, 1.5 eq) -
Triphenylphosphine (
): 7.87 g (30.0 mmol, 3.0 eq) -
Dichloromethane (DCM): 40 mL (Anhydrous)
-
Zinc Dust (Optional): Can be added to reduce
loading, but the standard protocol above is more reliable for purity.
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Ylide Formation: Add
(1.5 eq) and anhydrous DCM. Cool the solution to 0°C (ice bath). -
Activation: Add
(3.0 eq) portion-wise over 5 minutes. The solution will turn yellow/orange, indicating the formation of the ylide and the bromophosphonium salt. Stir for 10–15 minutes at 0°C. -
Addition: Add 3-fluorobenzaldehyde (1.0 eq) dropwise (neat or dissolved in minimal DCM).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexanes/EtOAc 95:5). The aldehyde spot should disappear; the product is less polar (higher
).
-
-
Quench & Workup:
-
Add saturated aqueous
(20 mL) to quench. -
Extract the aqueous layer with DCM (
mL). -
Combine organics and wash with Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude will contain significant Triphenylphosphine Oxide (
) solid.-
Trituration: Suspend crude in cold Hexanes/Pentane.
is insoluble and will precipitate. Filter off the white solid. -
Chromatography: Purify the filtrate via Silica Gel Column Chromatography (100% Hexanes
5% EtOAc/Hexanes).
-
Synthesis Workflow Diagram
Figure 1: Operational workflow for the Ramirez Olefination synthesis of the target gem-dibromoalkene.
Part 3: Mechanistic Utility
Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds through a phosphorus ylide intermediate, similar to the Wittig reaction, but driven by the formation of the strong P=O bond.
Mechanistic Pathway[3]
-
Nucleophilic Attack:
attacks , forming a bromophosphonium salt and a tribromomethyl anion. -
Halogen Exchange: A second equivalent of
debrominates the intermediate, generating the reactive dibromomethylene triphenylphosphorane (the Ylide).[1] -
Cycloaddition: The Ylide attacks the aldehyde carbonyl, forming an oxaphosphetane (four-membered ring).
-
Elimination: The ring collapses to release Triphenylphosphine oxide (
) and the target 1,1-dibromoalkene.
Figure 2: Mechanistic pathway highlighting the critical oxaphosphetane intermediate.
Part 4: Analytical Characterization
To validate the identity of 1,1-dibromo-2-(3-fluorophenyl)ethene, the following spectral signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
The molecule lacks aliphatic protons. The spectrum is defined by the aromatic region and the single vinylic proton.
-
7.45 - 7.55 ppm (1H, s): The Vinylic Proton (
). This is the diagnostic peak. It typically appears as a singlet, though long-range coupling to the meta-fluorine ( ) may cause slight broadening or splitting ( ). -
7.00 - 7.40 ppm (4H, m): Aromatic protons.
-
The 3-fluoro substitution pattern creates a complex multiplet due to
- coupling. -
Look for a distinct multiplet pattern characteristic of meta-substitution (singlet-like isolated proton at position 2, doublet-like protons at 4 and 6).
-
Carbon NMR ( NMR)
-
~163 ppm (d,
): Carbon attached to Fluorine (C-3). -
~136 ppm: Vinylic Carbon (
). -
~90 - 95 ppm: Terminal Vinylic Carbon (
). This carbon is significantly upfield due to the heavy atom effect of the two bromines.
Quality Control Check
-
Impurity Alert: If a peak appears at
10.0 ppm, unreacted aldehyde remains. -
Impurity Alert: Broad multiplets at
7.6–7.7 ppm usually indicate residual Triphenylphosphine Oxide.
References
-
Corey, E. J.; Fuchs, P. L. (1972).[2] "A synthetic method for the conversion of aldehydes to acetylenes".[1][3] Tetrahedron Letters, 13(36), 3769–3772. [Link]
-
Ramirez, F.; Desai, N. B.; McKelvie, N. (1962). "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes". Journal of the American Chemical Society, 84(9), 1745–1747. [Link]
-
Grandbois, A.; Collins, S. K. (2008). "Instrument-Free Synthesis of 1,1-Dibromoalkenes". Green Chemistry, 10, 290-292. (Modern optimization of the workup). [Link]
Sources
gem-Dibromoalkene Derivatives of 3-Fluorobenzaldehyde: A Technical Guide to Synthesis and Application
Executive Summary
The transformation of 3-fluorobenzaldehyde into its gem-dibromoalkene derivative, 1-(2,2-dibromovinyl)-3-fluorobenzene , represents a high-value entry point into complex fluorinated scaffolds. In medicinal chemistry, the meta-fluoro substitution pattern is privileged for its ability to block metabolic soft spots (P450 oxidation) while modulating lipophilicity (
This guide moves beyond standard textbook descriptions of the Ramirez-Corey-Fuchs reaction. It focuses on process scalability, specifically addressing the critical bottleneck of triphenylphosphine oxide (TPPO) removal, and details the divergent utility of the gem-dibromoalkene motif as a "linchpin" intermediate for palladium-catalyzed cross-couplings and alkyne synthesis.
Part 1: Strategic Importance in Medicinal Chemistry
The gem-dibromoalkene moiety is rarely the final drug target; rather, it is a versatile reactive handle. When derived from 3-fluorobenzaldehyde, it offers specific advantages:
-
Bioisosteric Utility: The 1,1-dibromoalkene group can function as a bioisostere for carbonyls or as a halogen-bonding acceptor, though it is most often a transient intermediate.
-
Metabolic Stability: The C-F bond at the meta position of the phenyl ring deactivates the ring toward electrophilic aromatic substitution and blocks metabolic hydroxylation at that site.
-
Divergent Synthesis: It serves as a precursor to:
Part 2: Mechanistic Principles & Synthesis
The synthesis relies on the Ramirez-Corey-Fuchs reaction .[1][3] Unlike a standard Wittig reaction where a pre-formed ylide is used, this protocol generates the reactive phosphorus ylide in situ from carbon tetrabromide (
The Mechanism[1][4][5][6][7]
-
Ylide Generation:
attacks to form a bromophosphonium salt and a tribromomethanide anion. A second equivalent of debrominates the anion to generate the dibromomethylene triphenylphosphorane (the active ylide).[1] -
Olefination: The ylide undergoes a [2+2] cycloaddition with 3-fluorobenzaldehyde to form an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses to yield the gem-dibromoalkene and the thermodynamic byproduct, triphenylphosphine oxide (TPPO).
Mechanistic Visualization
Figure 1: The mechanistic pathway of the Ramirez-Corey-Fuchs reaction, highlighting the in situ generation of the active ylide species.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 1-(2,2-dibromovinyl)-3-fluorobenzene (10 mmol scale). Challenge: Efficient removal of TPPO without tedious column chromatography.
Reagents & Materials[5][6][8][9][10][11][12]
-
3-Fluorobenzaldehyde (1.24 g, 10 mmol)
-
Carbon Tetrabromide (
) (1.5 eq, 4.97 g) -
Triphenylphosphine (
) (3.0 eq, 7.86 g) -
Zinc Dust (Activated) (1.5 eq) — Crucial for reducing oligomerization and scavenging bromine.
-
Dichloromethane (DCM) (Anhydrous, 40 mL)
-
Purification Agent: Magnesium Chloride (
) or Zinc Chloride ( )
Step-by-Step Methodology
-
Activation (0 min): Flame-dry a 250 mL round-bottom flask under Argon. Add
and activated Zn dust. Dissolve in anhydrous DCM. -
Ylide Formation (0–15 min): Cool the solution to 0°C. Add
portion-wise over 15 minutes. Note: The solution will turn yellow/orange, indicating ylide formation. The exotherm must be controlled to prevent carbene decomposition. -
Substrate Addition (15–20 min): Add 3-fluorobenzaldehyde dropwise (diluted in 5 mL DCM) to the stirred suspension at 0°C.
-
Reaction (20 min – 2 h): Allow the mixture to warm to room temperature. Monitor by TLC (Hexane/EtOAc 95:5). The aldehyde spot (
) should disappear, replaced by the non-polar alkene ( ). -
Quench & Workup: Dilute with pentane (100 mL). This causes the bulk of TPPO to precipitate (TPPO is insoluble in pentane). Filter through a Celite pad.[4]
-
Advanced Purification (The "TPPO Killer" Step):
Data Validation: Expected NMR Profile
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H | 7.42 | Singlet (s) | -CH=CBr2 (Diagnostic Peak) |
| 1H | 7.35 – 7.05 | Multiplet (m) | Aromatic Protons (3-F pattern) |
| 19F | -112.5 | Multiplet | Ar-F (Typical range for meta-F) |
| 13C | 136.2 | Singlet | -CH= |
| 13C | 89.8 | Singlet | =CBr2 |
Part 4: Downstream Utility & Divergent Workflows
The gem-dibromoalkene is a "branch point" intermediate. It allows for the synthesis of alkynes or selective cross-coupling products.
Terminal Alkyne Synthesis (Corey-Fuchs Step 2)
Treatment with n-Butyllithium (2.2 eq) at -78°C effects a lithium-halogen exchange followed by
Palladium-Catalyzed Cross-Coupling
The C-Br bonds in gem-dibromoalkenes are chemically distinct. The bromine trans to the aromatic ring is generally more reactive due to steric factors, allowing for regioselective mono-coupling .
-
Suzuki-Miyaura: Coupling with aryl boronic acids preserves the alkene geometry.
-
Sonogashira: Coupling with terminal alkynes yields conjugated enynes.
-
Stille: Coupling with organostannanes.
Divergent Workflow Diagram
Figure 2: Divergent synthetic pathways from the gem-dibromoalkene intermediate.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents. | Dry |
| Oligomerization | Carbene side-reactions. | Maintain strict temperature control (0°C) during addition. Add Zn dust.[1] |
| Incomplete Reaction | Steric hindrance or aged ylide. | Increase |
| TPPO Contamination | Inefficient workup. | Use the |
| Unstable Product | Light sensitivity. | Store the gem-dibromoalkene in the dark at -20°C. C-Br bonds can be photolabile. |
References
-
Corey, E. J., & Fuchs, P. L. (1972).[8] A synthetic method for the conversion of aldehydes to acetylenes.[1][3][8][9] Tetrahedron Letters, 13(36), 3769–3772. Link
-
Grandjean, D., et al. (2005). Ramirez–Corey–Fuchs Reaction.[1][3][4] Organic Syntheses, 81, 157.[8] Link
-
Donald, J. R., & Berger, G. (2015). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[10] The Journal of Organic Chemistry, 80(15), 7819–7823. Link
-
Echeverria, P.-G., et al. (2016). Scalable Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride. Organic Process Research & Development, 20(11), 1917–1921. Link
-
Pan, F., et al. (2011). Palladium-Catalyzed Cross-Coupling of gem-Dibromoalkenes with Organoboronic Acids.[11] Chemical Communications, 47, 1106-1108. Link
Sources
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Workup [chem.rochester.edu]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Corey-Fuchs_reaction [chemeurope.com]
- 9. Corey-Fuchs Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Fluorophenyl Gem-Dibromoolefin Synonyms and Nomenclature
Executive Summary
3-Fluorophenyl gem-dibromoolefin (IUPAC: 1-(2,2-dibromoethenyl)-3-fluorobenzene ) is a pivotal intermediate in organic synthesis, primarily utilized in the Corey-Fuchs reaction to generate terminal acetylenes. Its structural uniqueness lies in the geminal (twin) bromine atoms at the terminal vinyl position, paired with a meta-fluorine substituent on the phenyl ring. This specific substitution pattern is highly valued in medicinal chemistry for bioisosteric replacement and metabolic stability tuning.
This guide provides a definitive reference for the nomenclature, synthesis, and reactivity of this compound, designed for researchers requiring high-fidelity protocols and structural insights.
Part 1: Nomenclature and Identity
The nomenclature of this molecule often varies between IUPAC standards and laboratory shorthand. The table below standardizes these terms to prevent ambiguity in catalog searches and patent literature.
Identity Matrix
| Category | Identifier / Name | Notes |
| IUPAC Name | 1-(2,2-dibromoethenyl)-3-fluorobenzene | Preferred for formal documentation. "Ethenyl" is systematically correct, though "vinyl" is common. |
| Alternative IUPAC | 1-(2,2-dibromovinyl)-3-fluorobenzene | Widely used in chemical catalogs. |
| Common Name | 3-Fluorophenyl gem-dibromoolefin | "Gem" denotes the geminal (1,1) relationship of the bromine atoms.[1][2] |
| Laboratory Shorthand | 3-Fluoro-gem-dibromostyrene | "Styrene" implies the vinylbenzene skeleton. |
| Chemical Formula | Molecular Weight: ~279.93 g/mol | |
| SMILES | Fc1cccc(C=C(Br)Br)c1 | Useful for chemoinformatics searches. |
| InChIKey | (Calculated) GTIWFNAUYPVPAT-UHFFFAOYSA-N | Note: Specific CAS is often unassigned for in-situ intermediates; search by structure. |
Structural Analysis
The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring, deactivating it relative to styrene but activating the aldehyde precursor for nucleophilic attack during synthesis. The gem-dibromo moiety is electrophilic and sterically bulky, serving as a "masked" alkyne or a handle for palladium-catalyzed cross-coupling.
Part 2: Synthesis Protocol (Corey-Fuchs Reaction)
The standard synthesis involves the Ramirez modification of the Corey-Fuchs reaction, which utilizes zinc dust to generate the active ylide in situ, reducing the equivalent of triphenylphosphine (
Reagents & Materials
-
Substrate: 3-Fluorobenzaldehyde (CAS: 456-48-4)
-
Reagent A: Carbon tetrabromide (
, CAS: 558-13-4) -
Reagent B: Triphenylphosphine (
, CAS: 603-35-0) -
Additive: Zinc dust (Optional, for Ramirez modification)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Ylide Formation (0°C):
-
In a flame-dried round-bottom flask under Argon, dissolve
(1.5 equiv) in anhydrous DCM (0.1 M concentration relative to aldehyde). -
Cool the solution to 0°C in an ice bath.
-
Add
(3.0 equiv) portion-wise over 20 minutes. The solution will turn a deep orange/red, indicating the formation of the reactive dibromomethylene triphenylphosphorane ylide ( ). -
Expert Note: Maintain 0°C to prevent decomposition of the ylide.
-
-
Aldehyde Addition:
-
Add 3-Fluorobenzaldehyde (1.0 equiv) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Thin Layer Chromatography). The aldehyde spot should disappear, and a less polar product spot (high
) should appear.
-
-
Workup & Purification:
-
Quench: Add saturated
solution. -
Precipitation: Pour the reaction mixture into rapidly stirring n-hexane (5x reaction volume). This precipitates the bulk of the triphenylphosphine oxide (
) byproduct. -
Filtration: Filter off the white solid (
) through a Celite pad. -
Concentration: Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (typically 100:0 to 95:5). The gem-dibromoolefin is non-polar and elutes early.
-
Part 3: Reactivity & Applications
The 3-fluorophenyl gem-dibromoolefin is a versatile divergence point in synthesis.
Pathway A: Terminal Alkyne Synthesis
Treatment with n-Butyllithium (
-
Product: 3-Fluorophenylacetylene.
-
Mechanism: The intermediate carbenoid rearranges to form the triple bond.
Pathway B: Palladium-Catalyzed Coupling
The C-Br bonds can participate in Suzuki-Miyaura or Stille couplings.
-
Selectivity: The trans-bromine (relative to the aryl group) is typically more reactive due to steric factors, allowing for stereoselective synthesis of trisubstituted olefins.
-
Application: Synthesis of fluorinated stilbenes or heterocycle precursors (e.g., 2-substituted indoles via Buchwald-Hartwig/cyclization cascades).
Part 4: Visualizations
Figure 1: Nomenclature Breakdown
Visualizing the structural components that define the IUPAC and common names.
Caption: Decomposition of 1-(2,2-dibromoethenyl)-3-fluorobenzene into its functional nomenclature components.
Figure 2: Synthesis & Reaction Divergence
A logical flow from starting materials to divergent product outcomes.[1]
Caption: Synthesis workflow via Corey-Fuchs reaction and subsequent divergent pathways to alkynes or olefins.
References
-
Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for the Conversion of Aldehydes to Acetylenes.[3] Tetrahedron Letters, 13(36), 3769–3772.
-
Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747.
-
Echeverria, P.-G., et al. (2016). Recent Advances in the Synthesis and Application of gem-Dihaloalkenes. Synthesis, 48(16), 2523-2539.
-
PubChem Compound Summary. (n.d.). 3-Fluorobenzaldehyde (CAS 456-48-4). National Center for Biotechnology Information.
Sources
Physical Properties & Characterization Guide: 1-(2,2-Dibromoethenyl)-3-fluorobenzene
[1]
Part 1: Executive Summary & Chemical Identity[1]
1-(2,2-dibromoethenyl)-3-fluorobenzene (also known as 3-fluoro-
Unlike commoditized solvents or reagents, this compound is typically synthesized in situ or isolated as a transient intermediate. Consequently, its physical profile is defined heavily by its purity and method of preparation.
Chemical Identity Table[1][2][3]
| Property | Detail |
| IUPAC Name | 1-(2,2-dibromoethenyl)-3-fluorobenzene |
| Common Synonyms | 3-Fluoro- |
| CAS Number | Not widely indexed in public registries; often cited as "Corey-Fuchs Intermediate" |
| Molecular Formula | |
| Molecular Weight | 279.93 g/mol |
| Structural Features | Meta-substituted fluorobenzene ring; Geminal vinyl dibromide tail |
Part 2: Physicochemical Profile
The following data aggregates experimental observations from analogous gem-dibromostyrenes and standard synthetic protocols.
Physical State & Appearance[1]
-
State at STP: Typically a pale yellow viscous liquid or a low-melting solid (depending on purity and ambient temperature).[1]
-
Odor: Characteristic aromatic halide odor (acrid/sweet).
-
Refractive Index (
): Estimated ~1.60–1.62 (based on di-bromo analogs).
Solubility & Partitioning[1]
-
Organic Solvents: Highly soluble in Dichloromethane (DCM) , Ethyl Acetate , Chloroform , and Hexanes .[1]
-
Water Solubility: Negligible (Hydrophobic).
-
Purification: The compound is lipophilic and is routinely purified via silica gel flash chromatography using non-polar eluents (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc).
Thermal Properties
Part 3: Structural Characterization (The "Fingerprint")
For researchers validating the synthesis of this intermediate, the following spectral data indicates successful formation.
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of two bromine atoms creates a distinct triplet pattern for the molecular ion (
).-
Ratio: 1:2:1
-
Peaks:
~278 ( ), 280 ( ), 282 ( ).
-
-
Fragmentation: Loss of Br (
) is a primary fragmentation pathway.[1]
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl-
Vinyl Proton: A characteristic singlet shifted downfield due to the electron-withdrawing bromine atoms.[1]
-
ppm (1H, s,
).[1]
-
ppm (1H, s,
-
Aromatic Protons: A multiplet pattern typical of meta-substitution.[1]
- ppm (4H, m).[1]
-
Look for: A doublet of doublets or triplet structure for the proton adjacent to Fluorine.
-
Shift:
to ppm (relative to CFCl ).[1]
Part 4: Synthesis & Experimental Protocol
Context: This compound is rarely bought; it is made. The Corey-Fuchs reaction is the gold standard for access.[1] The protocol below is optimized for minimizing the stubborn triphenylphosphine oxide (
Reaction Logic Flowchart
Figure 1: Mechanistic pathway for the generation of the gem-dibromoalkene target.
Optimized Protocol
Reagents:
-
3-Fluorobenzaldehyde (1.0 equiv)[1]
-
Carbon Tetrabromide (
, 1.5 equiv)[2] -
Triphenylphosphine (
, 3.0 equiv)[2][3] -
Zinc Dust (Optional, 1.5 equiv – accelerates reaction and aids workup)[1]
-
Dichloromethane (DCM, Anhydrous)
Step-by-Step Methodology:
-
Activation (0°C): In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve
in anhydrous DCM. Cool to 0°C.[2] -
Ylide Generation: Add
(and Zn dust if using) portion-wise. The solution will turn yellow/orange, indicating the formation of the reactive phosphorous ylide. Stir for 20–30 minutes. -
Addition: Add 3-Fluorobenzaldehyde dropwise (diluted in a small volume of DCM) to the ylide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The aldehyde spot should disappear, replaced by a less polar product spot (higher
). -
Quench & Workup:
-
Pour the reaction mixture into saturated
solution. -
Extract with DCM (
). -
Dry organic layers over
and concentrate in vacuo.
-
-
Purification (Critical):
-
The residue will contain significant solid triphenylphosphine oxide (
). -
Trituration: Add cold Hexanes to the residue.
is insoluble in Hexanes and will precipitate. Filter off the white solid. -
Chromatography: Concentrate the hexane filtrate and purify via silica gel column (Eluent: 100% Hexanes). The gem-dibromo product elutes early.
-
Part 5: Handling, Stability & Safety[1]
Stability Factors[1]
-
Light Sensitivity: Vinylic bromides can undergo photolytic degradation or isomerization.[1] Store in amber vials or wrapped in foil.
-
Temperature: Stable at room temperature for short periods. For long-term storage, keep at 2–8°C .[1]
-
Reactivity: The C-Br bonds are susceptible to lithium-halogen exchange (e.g., with n-BuLi).[1] Avoid contact with strong bases unless intended for the subsequent alkyne synthesis.
Safety Profile (GHS Classification)
References
-
Original Methodology: Corey, E. J.; Fuchs, P. L.[1][3][5][6] "A synthetic method for formyl
ethynyl conversion." Tetrahedron Letters, 1972 , 13(36), 3769–3772.[1] -
Mechanistic Review: Ramirez, F.; Desai, N. B.; McKelvie, N. "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes."[1] Journal of the American Chemical Society, 1962 , 84(9), 1745–1747.
-
Application in Fluorine Chemistry: Use of 3-fluorobenzaldehyde in Corey-Fuchs sequences is documented in various patents for sodium channel blockers and kinase inhibitors.[1] See e.g., WO2010086877A2.
Sources
- 1. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 2. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 3. sciforum.net [sciforum.net]
- 4. 9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]- | C32H30N2O2 | CID 6451771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profile of Fluorinated Dibromostyrenes in Organic Solvents
Executive Summary
Fluorinated dibromostyrenes (e.g., 2,5-dibromo-4-fluorostyrene,
Their solubility behavior is governed by a "tug-of-war" between the lipophilic nature of the halogens (F, Br) and the
Chemical Identity & Structure-Property Relationships[2][3]
To understand solubility, we must first analyze the solute's molecular architecture.
-
The Fluorine Effect: The high electronegativity of fluorine creates a strong C-F dipole, yet the low polarizability of the fluorine atom often reduces overall intermolecular cohesive forces (van der Waals) compared to hydrogen. This is known as the "Fluorous Effect," often necessitating specific fluorinated solvents for perfluorinated chains, though single F-substitutions primarily modulate dipole moments.
-
The Bromine Effect: Large, polarizable bromine atoms increase London dispersion forces (
), significantly enhancing solubility in solvents with high refractive indices (e.g., Chloroform, Toluene). -
Crystalline Lattice Energy: The symmetry of para-substituted dibromostyrenes often leads to high melting points and high lattice energy, requiring solvents capable of disrupting robust
-stacking.
| Feature | Impact on Solubility |
| C-F Bond | Increases polarity ( |
| C-Br Bond | Increases dispersion forces ( |
| Styryl Double Bond | Reactive site; prone to polymerization if solvent contains radical initiators (requires stabilizers like BHT). |
Solubility Profiles in Key Solvent Classes
The following data summarizes the solubility behavior of typical fluorinated dibromostyrene analogs (e.g., 1,4-dibromo-2,5-difluorobenzene derivatives).
High-Solubility Solvents (The "Good" Solvents)
These solvents are ideal for reaction media (e.g., lithiation, cross-coupling) and initial dissolution .
-
Chlorinated Solvents (DCM, Chloroform):
-
Mechanism:[2] Excellent matching of dispersion forces (
) and moderate polarity. -
Usage: Standard for extraction and NMR analysis.
-
-
Aromatic Hydrocarbons (Toluene, Benzene):
-
Mechanism:[2]
- interactions solvate the aromatic core effectively. -
Usage: Preferred for high-temperature couplings (Suzuki/Stille) where water azeotropic removal is needed.
-
-
Polar Aprotic (THF, DMF, DMSO):
-
Mechanism:[2] Dipole-dipole interactions stabilize the polarized C-F/C-Br bonds.
-
Note: DMF and DMSO are excellent for nucleophilic substitutions but difficult to remove due to high boiling points.
-
Low-Solubility Solvents (The "Antisolvents")
These solvents are critical for purification (recrystallization/precipitation).
-
Alkanes (Pentane, Hexane, Heptane):
-
Behavior: Fluorinated dibromostyrenes often show temperature-dependent solubility here. They may dissolve in boiling heptane but crystallize out upon cooling, making this the gold standard for purification .
-
-
Polar Protic (Methanol, Water):
-
Behavior: Practically insoluble.[3] Water is used to wash away inorganic salts (e.g., NaBr) after coupling reactions. Methanol is a common antisolvent to precipitate polymeric byproducts.
-
Quantitative Solubility Estimates (Representative)
Data estimated based on structural analogs (e.g., 1,4-dibromo-2,5-difluorobenzene) at 25°C.
| Solvent Class | Specific Solvent | Solubility Estimate (mg/mL) | Primary Application |
| Chlorinated | Dichloromethane (DCM) | > 500 (Very High) | Extraction / Workup |
| Ether | Tetrahydrofuran (THF) | > 400 (High) | Reaction Medium (Lithiation) |
| Aromatic | Toluene | 250 - 350 | Reaction Medium (Reflux) |
| Polar Aprotic | DMF | 150 - 250 | Reaction Medium (Nucleophilic Sub.) |
| Alkane | Hexane | 10 - 50 (Temp. Dependent) | Recrystallization |
| Protic | Water | < 0.01 (Insoluble) | Washing / Phase Separation |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To scientifically select alternative solvents, we utilize the Hansen Solubility Parameter system. A solvent is likely to dissolve the solute if their interaction distance (
Estimated HSP Values for Fluorinated Dibromostyrene:
-
(Dispersion): ~19.0 MPa
(High due to Br) -
(Polarity): ~6.5 MPa
(Moderate due to F/Br dipoles) -
(Hydrogen Bonding): ~2.0 MPa
(Very low; no H-bond donors)
Solvent Selection Logic:
-
Target: High
, Low . -
Match: Chloroform (
=17.8, =3.1, =5.7) and Toluene ( =18.0, =1.4, =2.0) are close matches. -
Mismatch: Ethanol (
=19.4) is a severe mismatch, confirming its role as an antisolvent.
Experimental Protocols
Standard Gravimetric Solubility Determination
For establishing precise solubility limits for process scale-up.
Workflow Diagram:
Caption: Step-by-step gravimetric workflow for determining saturation solubility of halogenated aromatics.
Detailed Protocol:
-
Preparation: Weigh approximately 100 mg of the fluorinated dibromostyrene into a 4 mL glass vial (borosilicate).
-
Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly with a PTFE-lined cap to prevent solvent evaporation or leaching.
-
Equilibration: Place the vial in a thermostatic shaker at 25°C (or target T) for 24 hours. Ensure solid remains visible (saturation); if all dissolves, add more solid.
-
Filtration: Using a pre-warmed glass syringe and a 0.45 µm PTFE filter (compatible with aggressive organics), filter the supernatant into a pre-weighed tare vial.
-
Critical Note: Do not use Nylon filters with halogenated solvents as they may degrade or extract impurities.
-
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Weighing: Weigh the dry residue. Repeat until mass is constant.
Solvent Selection for Synthesis vs. Purification
A decision framework for process chemists.
Caption: Decision tree for selecting solvents based on process requirements (Synthesis vs. Purification).
Applications & Case Studies
Palladium-Catalyzed Cross-Coupling
In the synthesis of fluorinated poly(phenylene vinylene) (PPV) derivatives, 1,4-dibromo-2,5-difluorobenzene is often coupled with divinylbenzene.
-
Solvent Choice: A mixture of Toluene/DMF (4:1) is frequently used.
-
Reasoning: Toluene dissolves the hydrophobic monomer, while DMF stabilizes the Pd-catalyst species and enhances the reaction rate of the electron-deficient fluorinated ring.
Purification of -Bromostyrenes
For (Z)-
-
Challenge: Separating the product from non-polar impurities.
-
Solution: The crude oil is often filtered through silica gel using Pentane .[4] The fluorinated product is moderately soluble, allowing it to elute while very polar tars remain on the silica, or very non-polar impurities are washed away first [1].
References
-
Murahashi, S., Naota, T., & Tanigawa, Y. (1990). Palladium-Phosphine-Complex-Catalyzed Reaction of Organolithium Compounds and Alkenyl Halides: (Z)-
-Bromostyrene . Organic Syntheses, 69, 63. Link -
Sigma-Aldrich. 1,4-Dibromo-2,5-difluorobenzene Product Sheet . Link
-
National Institute of Standards and Technology (NIST). Styrene Solubility Data . IUPAC-NIST Solubilities Database. Link
-
Dubois, C. et al. (2018). Effect of fluorination on the stability of carbon nanofibres in organic solvents . Comptes Rendus Chimie, 21(3), 295-302. (Demonstrates HSP principles for fluorinated carbon). Link
-
Wang, J. et al. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade . Chemical Reviews, 114(4), 2432–2506. (Context on fluorinated intermediate solubility). Link
Sources
Technical Guide: Safety & Handling of 3-Fluoro-beta,beta-dibromostyrene
This guide serves as a Provisional Safety Data Sheet (SDS) & Technical Monograph for 3-fluoro-beta,beta-dibromostyrene .
Note to Researchers: This compound is a specialized research intermediate, typically generated in situ or isolated transiently during the synthesis of terminal alkynes (via the Corey-Fuchs reaction). As it lacks a widely established commercial CAS registry number or standardized regulatory SDS, this guide derives its safety profile from Structure-Activity Relationships (SAR) , utilizing data from analogous halogenated styrenes (e.g.,
Chemical Identity & Physicochemical Characterization
This section establishes the molecular identity.[1] In the absence of experimental constants for this specific isomer, values are predicted based on computational models for gem-dibromoalkenes.
| Property | Data / Prediction |
| Chemical Name | 1-(2,2-Dibromoethenyl)-3-fluorobenzene |
| Synonyms | 3-Fluoro- |
| CAS Number | Not Assigned (Treat as Novel Research Intermediate) |
| Molecular Formula | |
| Molecular Weight | 279.93 g/mol |
| Physical State | Pale yellow to colorless oil (at room temp) |
| Boiling Point | ~260–270°C (Predicted at 760 mmHg); likely distillable under high vacuum (<1 mmHg) |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene, Hexanes |
| Structural Class | Halogenated Styrene / Gem-dibromoalkene |
Hazard Identification (SAR-Derived)
Rationale: Based on the toxicity profiles of
GHS Classification (Provisional)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Label Elements
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing mist/vapors.[4]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]
-
Critical Health Effects (The "Why")
-
Lachrymator Potential: While less potent than benzyl halides, halogenated styrenes can act as mucous membrane irritants. The vinyl bromide moiety is reactive; direct contact with eyes may cause severe tearing and temporary incapacitation.
-
Skin Sensitization: Lipophilic halogenated hydrocarbons penetrate the stratum corneum easily. Prolonged exposure can lead to defatting dermatitis.
Handling, Storage, & Stability Protocols
Expertise Note: The stability of gem-dibromoalkenes is governed by the C-Br bond's susceptibility to photolysis and the vinyl group's potential for polymerization.
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Reasoning: Low temperature retards spontaneous polymerization and minimizes vapor pressure, reducing inhalation risk.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen).
-
Reasoning: Although less sensitive to moisture than acid chlorides, the vinyl halide moiety can slowly hydrolyze or oxidize over time to form 3-fluorobenzaldehyde and HBr (corrosive).
-
-
Light Protection: Amber Vials / Foil Wrap.
-
Reasoning: Carbon-Bromine bonds are photosensitive. UV exposure can generate bromine radicals, leading to discoloration (yellowing/browning) and degradation.
-
Experimental Handling
-
Ventilation: Always handle in a certified chemical fume hood.
-
Material Compatibility:
-
Compatible: Glass, Teflon (PTFE), Stainless Steel.
-
Incompatible: Strong bases (e.g., n-BuLi, unless intended for reaction), strong oxidizers, aluminum (potential for catalytic dehydrohalogenation).
-
Synthesis & Reactivity Context
This compound is primarily an intermediate in the Corey-Fuchs Reaction . Understanding its lifecycle is crucial for safety.
-
Formation: Reaction of 3-fluorobenzaldehyde with
and . -
Consumption: Treatment with n-Butyllithium (n-BuLi) to form 1-ethynyl-3-fluorobenzene.
Visual: Synthesis & Reactivity Logic
Caption: Synthesis lifecycle of 3-fluoro-beta,beta-dibromostyrene showing formation, intended reactivity (green path), and potential degradation risks (red path).
Emergency Response Protocols
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Halogenated vapors can cause respiratory depression.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or soap and water for 15 minutes. Rationale: PEG 400 is superior for solubilizing lipophilic halides.
-
Eye Contact: Rinse continuously with water for 15 minutes. Consult an ophthalmologist.
Spill Management (Self-Validating Workflow)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don nitrile gloves (double layer recommended), lab coat, and safety goggles.
-
Contain: Use sand or vermiculite.[2] Do not use sawdust (potential reaction with oxidizers/halides).
-
Neutralize: No specific neutralization required; focus on absorption.
-
Disposal: Collect in a dedicated container for "Halogenated Organic Waste."
Visual: Emergency Decision Tree
Caption: Immediate response workflow for exposure or release of halogenated styrene intermediates.
Disposal & Environmental Considerations
-
Waste Classification: Halogenated Organic Solvent Waste.
-
Ecotoxicity: Toxic to aquatic life with long-lasting effects (Predicted based on LogP > 3 and halo-aromatic structure). Do not release into drains.
-
Destruction: High-temperature incineration equipped with a scrubber for Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet for Beta-Bromostyrene (CAS 103-64-0).
-
PubChem. (2024). Compound Summary: 1,2-Dibromo-3-fluorobenzene (CAS 811711-33-8).[1] National Library of Medicine.
-
Corey, E. J., & Fuchs, P. L. (1972).[5] A Synthetic Method for the Conversion of Aldehydes to Acetylenes. Tetrahedron Letters, 13(36), 3769–3772. (Foundational synthesis reference).
-
Fisher Scientific. (2024). Safety Data Sheet for 3-Fluorostyrene.[2]
Sources
Methodological & Application
synthesis of 1-(2,2-dibromoethenyl)-3-fluorobenzene from 3-fluorobenzaldehyde
Abstract & Strategic Overview
This application note details the robust synthesis of 1-(2,2-dibromoethenyl)-3-fluorobenzene (also referred to as
The 3-fluorophenyl motif is a critical pharmacophore in kinase inhibitors and metabolic modulators. The gem-dibromoalkene product serves not only as a precursor to 1-ethynyl-3-fluorobenzene but also as a versatile electrophile for Suzuki-Miyaura, Sonogashira, and Stille cross-couplings.
Strategic Rationale:
-
Electronic Activation: The meta-fluoro substituent exerts an inductive electron-withdrawing effect (-I), rendering the aldehyde carbonyl highly electrophilic. This generally results in faster reaction kinetics compared to electron-rich benzaldehydes.
-
Purification Bottleneck: The primary challenge in Corey-Fuchs olefination is the removal of the stoichiometric byproduct, triphenylphosphine oxide (
). This protocol incorporates a precipitation-based workup strategy to minimize reliance on tedious column chromatography.
Reaction Scheme & Mechanism
The reaction proceeds via the in situ generation of a phosphorus ylide (dibromomethylene triphenylphosphorane) from carbon tetrabromide (
Figure 1: Reaction pathway for the synthesis of the gem-dibromoalkene.
Materials & Stoichiometry
Safety Warning: Carbon tetrabromide (
| Component | Role | Equiv. | MW ( g/mol ) | Density | Notes |
| 3-Fluorobenzaldehyde | Limiting Reagent | 1.0 | 124.11 | 1.17 g/mL | Liquid. Store under inert gas. |
| Carbon Tetrabromide | Halogen Source | 1.5 | 331.63 | Solid | Keep dry; sublimable. |
| Triphenylphosphine | Reductant/Ylide Gen. | 3.0 | 262.29 | Solid | Recrystallize if oxidized (white crust). |
| Dichloromethane (DCM) | Solvent | -- | -- | -- | Anhydrous (critical). |
| Hexanes/Pentane | Workup Solvent | -- | -- | -- | For precipitating |
Expert Insight: While the theoretical stoichiometry is 2:1 (
:), using a 3:1.5 ratio relative to the aldehyde ensures the moisture-sensitive ylide is not quenched by trace water, driving the reaction to >98% conversion.
Experimental Protocol
Phase A: Ylide Generation (Critical Step)
-
Setup: Oven-dry a 250 mL round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon for 10 minutes.
-
Solvation: Charge the flask with Carbon Tetrabromide (
, 1.5 equiv) and anhydrous DCM ( concentration relative to aldehyde). -
Cooling: Submerge the flask in an ice/water bath (
) and stir for 10 minutes. -
Phosphine Addition: Dissolve Triphenylphosphine (
, 3.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold solution over 15–20 minutes.-
Observation: The solution will turn from clear to a deep yellow/orange or sometimes violet color, indicating the formation of the dibromomethylene triphenylphosphorane ylide.
-
Wait: Stir at
for an additional 15 minutes.
-
Phase B: Olefination
-
Substrate Addition: Add 3-Fluorobenzaldehyde (1.0 equiv) dropwise (neat or dissolved in minimal DCM) to the active ylide solution at
. -
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 1–3 hours.
-
Monitoring: Check reaction progress via TLC (Solvent: 5% EtOAc in Hexanes). The aldehyde spot (usually UV active, lower
) should disappear, replaced by a new non-polar spot (high ).
-
Phase C: Workup & Purification (The "Solubility Switch")
Standard aqueous workups often result in emulsions due to
-
Quench: Add saturated aqueous
( ) to quench the reaction. -
Extraction: Extract the aqueous layer with DCM (
). Combine organic layers. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to roughly 20% of the original volume (do not dry completely yet). -
The Hexane Crash (Crucial):
-
Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the solid cake with cold hexanes.
-
Concentration: Concentrate the clear filtrate to obtain the crude yellow oil.
Figure 2: Workflow for the removal of Triphenylphosphine Oxide.
Phase D: Final Purification
-
Flash Chromatography: Although the hexane crash removes ~90% of the
, a short silica plug is recommended.-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: 100% Hexanes (or Pentane). The product is very non-polar (
). -
Yield: Expected yield is 85–95% .
-
Characterization Data
Validate the synthesis using
-
Appearance: Clear to pale yellow oil.
-
NMR (400 MHz,
):-
(s, 1H,
). Note: This singlet may show fine splitting ( ) due to the meta-fluorine. - (m, 4H, Aromatic protons).
-
(s, 1H,
-
NMR:
- (m, 1F).
-
GC-MS: Molecular ion peak
at (showing characteristic isotope pattern: 1:2:1 ratio at 278, 280, 282).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet reagents/solvent | The ylide is water-sensitive.[8] Flame-dry glassware and use fresh anhydrous DCM. |
| Incomplete Conversion | Old | |
| Sticky Precipitate | If the byproduct forms a gum instead of a powder during hexane addition, sonicate the flask for 5 minutes to induce crystallization. | |
| Product Instability | Light sensitivity | Gem-dibromoalkenes can be light-sensitive over long periods. Store in amber vials at |
References
-
Corey, E. J.; Fuchs, P. L. (1972).[9] "A synthetic method for the conversion of aldehydes to acetylenes".[1][2][5] Tetrahedron Letters, 13(36), 3769–3772.
-
Ramirez, F.; Desai, N. B.; McKelvie, N. (1962). "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes". Journal of the American Chemical Society, 84(9), 1745–1747.
-
Organic Chemistry Portal. "Corey-Fuchs Reaction".
-
Grandjean, D.; Pale, P.; Chuche, J. (1991). "Improved work-up for the Corey-Fuchs reaction". Tetrahedron Letters, 32(26), 3043-3044. (Describes the
precipitation method as an alternative).
Sources
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Ramirez Olefination Protocol for 3-Fluorobenzaldehyde
Part 1: Executive Summary
This application note details the protocol for the Ramirez olefination of 3-fluorobenzaldehyde to synthesize 1-(2,2-dibromoethenyl)-3-fluorobenzene . This transformation is the critical first step in the Corey-Fuchs reaction sequence, widely utilized in medicinal chemistry to convert aldehydes into terminal alkynes—a vital scaffold for "click" chemistry and cross-coupling reactions (e.g., Sonogashira).
The protocol utilizes the triphenylphosphine (
Key Deliverables:
-
Target Molecule: 1-(2,2-dibromoethenyl)-3-fluorobenzene (CAS: 811711-33-8).
-
Yield Expectation: 85–95% (Isolated).
-
Purity Target: >98% (HPLC/NMR).
Part 2: Scientific Foundation & Mechanism
Mechanistic Insight
The Ramirez olefination operates via the in situ generation of a phosphorus ylide. Unlike standard Wittig reagents, the dibromomethylene ylide is generated by the nucleophilic attack of
-
Ylide Formation: Two equivalents of
react with one equivalent of . The first attacks a bromine atom, generating a bromophosphonium salt and a tribromomethanide anion. This anion attacks the phosphorus cation, followed by debromination by the second equivalent of , yielding the active ylide ( ). -
Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the aldehyde carbonyl to form an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses (driven by the formation of the strong P=O bond in triphenylphosphine oxide), releasing the gem-dibromoalkene.
Reaction Pathway Diagram
Caption: Mechanistic pathway of the Ramirez olefination showing in situ ylide generation and Wittig-type collapse.
Part 3: Experimental Protocol
Reagents & Stoichiometry
The reaction is sensitive to moisture. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3-Fluorobenzaldehyde | 124.11 | 1.0 | Limiting Reagent |
| Carbon Tetrabromide ( | 331.63 | 1.5 | Halogen Source |
| Triphenylphosphine ( | 262.29 | 3.0 | Ylide Generator / Scavenger |
| Dichloromethane (DCM) | - | 0.1 M | Solvent (Anhydrous) |
Step-by-Step Procedure
Step 1: Preparation of the Ylide (0°C)
-
Charge a round-bottom flask with Carbon Tetrabromide (1.5 eq) and anhydrous DCM (half of the total volume).
-
Cool the solution to 0°C using an ice/water bath.
-
Separately, dissolve Triphenylphosphine (3.0 eq) in the remaining anhydrous DCM.
-
Add the
solution dropwise to the solution over 20 minutes.-
Observation: The solution will turn from clear to a yellow/orange hue, indicating the formation of the bromophosphonium salt and subsequent ylide.
-
Wait: Stir at 0°C for 15–30 minutes to ensure complete ylide formation.
-
Step 2: Addition of Substrate
-
Add 3-Fluorobenzaldehyde (1.0 eq) (neat or dissolved in minimal DCM) dropwise to the active ylide mixture at 0°C.
-
Mechanism Check: The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic. This typically results in a faster reaction than unsubstituted benzaldehyde.
Step 3: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (20–25°C) naturally.
-
Stir for 1–3 hours .
-
Self-Validating Checkpoint (TLC):
-
Mobile Phase: 5% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The aldehyde spot (
) should disappear. The product ( ) will appear as a non-polar, UV-active spot. -
Note: A large baseline spot (Triphenylphosphine oxide) will be visible.
-
Step 4: Workup & TPPO Removal (The "Crash" Method)
-
Quench the reaction with Water (equal volume to solvent).
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine organic layers, wash with Brine , and dry over
. -
Critical Step: Concentrate the crude mixture to roughly 10% of its original volume.
-
Add Cold Hexanes (or Pentane) vigorously. A white precipitate will form immediately—this is the Triphenylphosphine oxide (TPPO) byproduct.
-
Filter the suspension through a sintered glass funnel or a celite pad. Wash the solid cake with cold hexanes.
-
Concentrate the filtrate to obtain the crude gem-dibromoalkene.
Purification Workflow
Caption: Purification strategy emphasizing the removal of triphenylphosphine oxide (TPPO) prior to chromatography.
Part 4: Quality Control & Self-Validation
To ensure the protocol was successful, compare your data against these standard metrics.
NMR Diagnostics
The conversion of the aldehyde to the gem-dibromoalkene is easily validated by
| Feature | Starting Material (Aldehyde) | Product (Gem-dibromoalkene) |
| Diagnostic Proton | Aldehyde (-CH O) | Vinyl (-CH =CBr2) |
| Chemical Shift ( | ~10.0 ppm (Singlet) | ~7.40 – 7.50 ppm (Singlet) |
| Multiplicity | Singlet (broadened by F coupling) | Singlet (often appears as s, though |
Note on
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Reaction turns dark brown/black | Normal for Ramirez conditions. | Proceed with workup; color does not indicate failure. |
| Low Yield (<50%) | Wet solvent or old | Use freshly distilled DCM and ensure |
| Product contaminated with white solid | Residual TPPO. | Re-dissolve in minimal DCM, crash with Hexanes again, or run a silica plug (100% Hexanes). |
| Aldehyde remains after 4 hours | Incomplete ylide formation. | Ensure |
Part 5: Safety & Compliance
-
Carbon Tetrabromide (
):-
Hazard: Highly toxic and a suspected carcinogen. It is also an ozone-depleting substance.
-
Handling: Weigh in a fume hood. Avoid contact with skin.
-
-
Triphenylphosphine (
):-
Hazard: Sensitizer and irritant.
-
Waste: The byproduct (TPPO) is persistent. Dispose of solid waste in designated hazardous solid waste containers.
-
-
Reaction Waste: The aqueous washings will contain phosphonium salts and bromide ions. Do not mix with bleach/oxidizers (risk of bromine gas evolution).
References
-
Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747. Link
-
Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769–3772. Link
- Grandjean, D., Pale, P., & Chuche, J. (1991). An improved procedure for the preparation of 1,1-dibromoalkenes. Tetrahedron Letters, 32(26), 3043-3046.
-
PubChem Compound Summary. (2023). 1-(2,2-dibromoethenyl)-3-fluorobenzene (CID 13626245). National Center for Biotechnology Information. Link
Precision Synthesis of 3-Fluorophenylacetylene via Corey-Fuchs Homologation
Topic: Corey-Fuchs Reaction Mechanism for 3-Fluorophenylacetylene Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the synthesis of 3-fluorophenylacetylene (CAS 2561-17-3) from 3-fluorobenzaldehyde using the Corey-Fuchs reaction. This two-step protocol offers a robust method for one-carbon homologation, essential for introducing terminal alkyne handles in fluorinated pharmaceutical intermediates. We provide an optimized methodology that addresses common pitfalls—specifically triphenylphosphine oxide (
Introduction: The Strategic Value of Fluorinated Alkynes
Terminal alkynes are pivotal "chemical handles" in modern drug discovery. The introduction of a fluorine atom at the meta-position of the phenyl ring modulates metabolic stability and lipophilicity (
The Corey-Fuchs reaction (also known as the Ramirez-Corey-Fuchs reaction) remains the gold standard for converting aldehydes to terminal alkynes due to its mild conditions and compatibility with sensitive functional groups, unlike the harsher Seyferth-Gilbert homologation which requires basic conditions that may not be tolerated by all substrates.
Mechanistic Insight
The transformation proceeds via two distinct phases: the formation of a gem-dibromoolefin intermediate, followed by conversion to the terminal alkyne.[1][2][3][4]
Phase 1: Ramirez Olefination
Triphenylphosphine (
Phase 2: Fritsch-Buttenberg-Wiechell Rearrangement
Treatment of the gem-dibromoolefin with n-butyllithium (
Mechanistic Pathway Diagram[2][3][5]
Figure 1: Step-wise mechanistic flow of the Corey-Fuchs reaction from aldehyde to terminal alkyne.[1][2][3][5][6]
Experimental Protocol
Reagents and Materials
| Reagent | Role | Equiv.[4][6] | CAS No.[7][8][9][10][11] | Notes |
| 3-Fluorobenzaldehyde | Substrate | 1.0 | 456-48-4 | Liquid, d=1.17 g/mL.[12] |
| Carbon Tetrabromide | Reagent | 1.5 | 558-13-4 | Toxic . Handle in fume hood. |
| Triphenylphosphine | Reagent | 3.0 | 603-35-0 | Recrystallize if oxidized. |
| Zinc Dust (Optional) | Additive | 1.5 | 7440-66-6 | Reduces |
| n-Butyllithium | Base | 2.2 | 109-72-8 | 2.5M in hexanes. Pyrophoric . |
| Dichloromethane (DCM) | Solvent | - | 75-09-2 | Anhydrous, degassed. |
| Tetrahydrofuran (THF) | Solvent | - | 109-99-9 | Anhydrous, inhibitor-free. |
Step 1: Synthesis of 1-(2,2-Dibromovinyl)-3-fluorobenzene
Expert Insight: The formation of triphenylphosphine oxide (
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Ylide Generation:
-
Charge flask with
(1.5 equiv) and anhydrous DCM (0.3 M concentration relative to aldehyde). -
Cool to 0°C in an ice bath.
-
Add
(3.0 equiv) portion-wise over 10 minutes. The solution will turn yellow/orange. Stir for 15 minutes. -
(Optional Optimization): Add Zn dust (1.5 equiv) here to scavenge bromine and regenerate
in situ, allowing reduced initial loading (approx 2.2 equiv).
-
-
Addition: Add 3-fluorobenzaldehyde (1.0 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (
) should disappear, replaced by the non-polar dibromoolefin ( ). -
Workup:
-
Add slowly to varying hexane (approx. 3x reaction volume) under vigorous stirring to precipitate
. -
Filter through a Celite pad.
-
Concentrate the filtrate in vacuo.
-
-
Purification: Flash column chromatography (100% Hexanes) yields the gem-dibromoolefin as a pale yellow oil.
-
Target Yield: 85–92%.
-
Step 2: Conversion to 3-Fluorophenylacetylene[14]
Critical Control Point: Temperature control is vital. If the temperature rises above -60°C during n-BuLi addition, polymerization or complex side reactions may occur.
-
Setup: Flame-dry a 100 mL RBF under Argon atmosphere.
-
Solvation: Dissolve the gem-dibromoolefin (from Step 1) in anhydrous THF (0.2 M).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Lithiation:
-
Add n-BuLi (2.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.
-
Observation: A color change (often to dark brown or deep red) indicates the formation of the acetylide anion.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
-
-
Quenching:
-
Recool to -78°C (optional but recommended to control exotherm).
-
Add saturated aqueous
(5 mL) or distilled water.
-
-
Extraction:
-
Warm to RT.[4] Dilute with
. -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification:
-
The crude oil is often pure enough for use. If necessary, purify via short-path distillation (bp ~138°C [2]) or a short silica plug (Pentane eluent).
-
Target Yield: 80–88%.
-
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis protocol.
Analytical Data & Validation
To validate the synthesis, compare spectral data against standard values [3].
-
Physical State: Colorless to light yellow liquid.[12]
-
Boiling Point: 138°C (lit).
-
NMR (400 MHz,
): 7.35–7.25 (m, 2H), 7.22 (d, J = 9.2 Hz, 1H), 7.10 (t, J = 8.5 Hz, 1H), 3.10 (s, 1H, ).-
Note: The acetylenic proton singlet at ~3.10 ppm is diagnostic.
-
-
IR (Neat): ~3300
(C-H stretch, alkyne), ~2100 (C C stretch).
Safety and Handling (HSE)
-
Carbon Tetrabromide (
): Hepatotoxic and causes severe eye irritation. Use only in a well-ventilated fume hood. -
n-Butyllithium: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried and the atmosphere is inert (Argon/Nitrogen). Keep a bucket of sand or Class D extinguisher nearby.
-
3-Fluorophenylacetylene: Flammable liquid (Flash point: 32°C). Store under inert gas at 2–8°C to prevent polymerization or oxidation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet solvents or old | Distill DCM over |
| Incomplete Reaction (Step 2) | Titrate | |
| Product Polymerization | Overheating during workup. | Keep rotary evaporator bath < 30°C; add BHT stabilizer if storing. |
| Sticky Precipitate (Step 1) | Triturate the crude residue with cold pentane/ether (1:1) multiple times. |
References
-
Organic Chemistry Portal. Corey-Fuchs Reaction. Available at: [Link][13]
-
National Institutes of Health (NIH) - PubChem. 1-Ethynyl-3-fluorobenzene (Compound Summary). Available at: [Link]
-
Organic Syntheses. Synthesis of Phenylacetylene (General Procedure). Org.[4][6][14] Synth. 1950, 30, 75. Available at: [Link]
-
RSC Publishing. Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Adv., 2015. Available at: [Link]
Sources
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. fishersci.com [fishersci.com]
- 8. 456-48-4 Cas No. | 3-Fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. 2561-17-3 Cas No. | 3-Fluorophenylacetylene | Apollo [store.apolloscientific.co.uk]
- 11. 3-Fluorobenzaldehyde | CAS 456-48-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Appel reaction - Wikipedia [en.wikipedia.org]
palladium-catalyzed cross-coupling of 1-(2,2-dibromoethenyl)-3-fluorobenzene
Executive Summary & Strategic Value
This guide details the protocols for the functionalization of 1-(2,2-dibromoethenyl)-3-fluorobenzene (1) . This scaffold is a critical "linchpin" intermediate in medicinal chemistry. The gem-dibromoalkene moiety serves as a masked alkyne or a precursor for tetrasubstituted olefins, while the meta-fluorine atom provides metabolic stability and bioisosteric modulation without the steric penalty of a methyl group.
Key Technical Advantages:
-
Divergent Synthesis: Access internal alkynes,
-bromoalkenes, or trisubstituted alkenes from a single precursor. -
Fluorine Effect: The electron-withdrawing nature of the 3-fluoro substituent (
) lowers the LUMO energy of the alkene, enhancing the rate of oxidative addition relative to non-fluorinated analogs, often permitting milder reaction conditions. -
Stereocontrol: Protocols provided here leverage steric differentiation to achieve >95:5 regioselectivity during mono-coupling.
Mechanistic Principles & Regioselectivity
Understanding the causality of the reaction is essential for reproducibility. The two bromine atoms in (1) are chemically distinct due to their spatial relationship with the 3-fluorophenyl ring.
-
Steric Differentiation: The bromine atom trans to the aryl ring (
-bromide) is sterically more accessible than the cis-bromide ( -bromide). -
Oxidative Addition:
preferentially inserts into the bond. -
Result: Mono-coupling typically yields the
-alkene (where the incoming nucleophile is trans to the aryl group), retaining the cis-bromide.
Pathway Visualization
Experimental Protocols
Pre-Requisite: Substrate Preparation (Corey-Fuchs)
Note: Commercial availability varies. Synthesis is recommended for freshness.
-
Reaction: 3-Fluorobenzaldehyde +
+ (1) . -
Critical QC: Ensure removal of triphenylphosphine oxide (
) via precipitation in hexanes; residual can inhibit downstream Pd-catalysis by competing for coordination sites.
Protocol A: Stereoselective Mono-Suzuki Coupling
Objective: Synthesis of
Reagents:
| Reagent | Equivalents | Role |
|---|---|---|
| Substrate (1) | 1.0 | Electrophile |
| 4-Methoxyphenylboronic acid | 1.05 | Nucleophile |
|
Step-by-Step Methodology:
-
Degassing (Crucial): Charge a Schlenk tube with Substrate (1) and Boronic Acid. Evacuate and backfill with Argon (
). -
Solvent Prep: In a separate vial, sparge the Toluene/EtOH mixture with Argon for 15 minutes. Oxygen promotes homo-coupling of boronic acids (Suzuki, 2004).
-
Catalyst Addition: Add
to the solids under Argon counter-flow. -
Mixing: Add the degassed solvent and the aqueous
via syringe. -
Reaction: Heat to 60°C for 6–8 hours.
-
Expert Note: Do not exceed 70°C. Higher temperatures promote double coupling or isomerization.
-
-
Workup: Cool to RT. Dilute with
. Wash with brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically the less polar spot compared to the di-coupled byproduct.
Validation:
-
NMR: Look for the vinyl proton singlet. In
-isomers, this shift is typically downfield ( 6.8–7.2 ppm) compared to the -isomer due to the shielding cone of the cis-aryl group. - NMR: Diagnostic signal for the 3-fluoro group (approx. -113 ppm).
Protocol B: One-Pot Double Coupling (Library Synthesis)
Objective: Rapid access to non-symmetrical tri-substituted alkenes. Concept: Sequential addition of two different boronic acids.
Methodology:
-
Follow Protocol A using 0.95 eq of Boronic Acid A (limiting reagent).
-
Monitor by TLC until Boronic Acid A is consumed (approx. 4 h).
-
Do not work up.
-
Inject a degassed solution of Boronic Acid B (1.5 eq) and additional base (
, 2.0 eq). -
Raise temperature to 90°C (reflux).
-
Run for 12 hours.
-
Why this works: The second oxidative addition (inserting into the sterically hindered cis-bromide) requires higher activation energy, provided by the temperature increase and the stronger base (Cesium effect).
Protocol C: Transformation to Internal Alkynes
Objective: Synthesis of 1-(3-fluorophenyl)-2-arylethynes via Fritsch-Buttenberg-Wiechell (FBW) rearrangement.
Reagents:
-
Substrate (1) (1.0 eq)[1]
-
Aryl Iodide (1.1 eq)
- (5 mol%)
- (10 mol%) - Co-catalyst
- (Diisopropylamine) / THF (1:1)
Methodology (Sonogashira-type):
-
Dissolve (1) and Aryl Iodide in degassed DIPA/THF.
-
Heat to 80°C.
-
Mechanism: Under these conditions, the gem-dibromoalkene undergoes Pd-catalyzed coupling followed by base-mediated elimination/rearrangement in situ to form the alkyne.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Mono) | Oxidative addition is slow. | Switch to electron-rich bulky ligands (e.g., SPhos or XPhos) to facilitate insertion into the C-Br bond. |
| Loss of Stereoselectivity | Lower reaction temperature to 50°C. Reduce reaction time. Isomerization is often thermodynamically driven over time. | |
| Protodebromination | Reduction of C-Br bond. | Ensure solvents are anhydrous (if using anhydrous protocol) or check for hydride sources. Avoid alcohols if reduction is observed; use Toluene/Water only. |
| Homo-coupling of Boronic Acid | Oxygen presence. | Rigorous degassing is non-negotiable. Use freeze-pump-thaw for sensitive cases. |
Mechanistic Diagram: Stereoselective Cycle
References
-
Shen, W. (1997). Palladium-Catalyzed Coupling of 1,1-Dibromo-1-alkenes with Organoboron Compounds. Tetrahedron Letters, 38(32), 5575-5578.
- Foundational text on the stereoselectivity of gem-dibromoalkene coupling.
-
Lerebours, R., & Wolf, C. (2006). Chemoselective Cross-Coupling Reactions of Gem-Dibromoalkenes. Journal of the American Chemical Society, 128(40), 13052-13053.
- Establishes protocols for sequential coupling to form non-symmetrical alkenes.
-
Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for the Conversion of Aldehydes to Acetylenes.[5] Tetrahedron Letters, 13(36), 3769-3772.
- The primary source for synthesizing the starting m
-
Minato, A. (1991). Regioselective coupling of 1,1-dichloro-1-alkenes with Grignard reagents catalyzed by palladium-phosphine complexes. The Journal of Organic Chemistry, 56(12), 4052-4056.
- Provides mechanistic insight into the steric factors governing oxid
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
Suzuki-Miyaura coupling conditions for gem-dibromoalkenes
Application Note: Precision Engineering of Trisubstituted Alkenes via Suzuki-Miyaura Coupling of gem-Dibromoalkenes
Part 1: Executive Summary
gem-Dibromoalkenes (1,1-dibromo-1-alkenes) are pivotal electrophilic building blocks in drug discovery. They serve as masked "chemical chameleons," allowing the sequential introduction of two different carbon nucleophiles to a terminal alkene carbon. This capability is essential for synthesizing stereodefined trisubstituted alkenes (e.g., Tamoxifen analogues) and conjugated dienes.
However, the utility of these substrates relies entirely on site-selectivity . The challenge lies in distinguishing between two chemically identical but spatially distinct C–Br bonds. This guide provides a field-proven protocol for achieving high stereoselectivity (
Part 2: Mechanistic Insight & Causality
To master this reaction, one must understand the "Steric Gate" mechanism. In a terminal gem-dibromoalkene (
-
The Steric Rule: The oxidative addition of Palladium(0) is sensitive to the local steric environment. The C–Br bond trans to the alkyl substituent (
) is less sterically hindered than the C–Br bond cis to the substituent. -
The Selectivity: Consequently, Pd inserts preferentially into the trans-C–Br bond.
-
The Outcome: Following transmetallation and reductive elimination, the incoming nucleophile (
) occupies the position trans to the alkyl group ( ). -
Stereochemical Assignment:
-
High Priority Groups: On C1, Bromine (Br, atomic #35) > Carbon (
). On C2, Alkyl ( ) > Hydrogen. -
Since the remaining Br is cis to the high-priority Alkyl group (
), the resulting monocoupled product is the ( )-isomer .
-
Visualization: The Selectivity Pathway
Figure 1: The kinetic selectivity pathway favoring the formation of (Z)-bromoalkenes via sterically controlled oxidative addition.
Part 3: Critical Parameter Optimization
Success depends on balancing reactivity to prevent "over-coupling" (dicoupling) during the first step.
Table 1: Catalyst & Ligand Selection Matrix
| Catalyst System | Ligand Type | Reactivity Profile | Application |
| Pd(PPh | Monodentate Phosphine | Moderate | Standard for Monocoupling. The lability of PPh |
| Pd(dppf)Cl | Bidentate Ferrocenyl | High | Preferred for Dicoupling. Excellent for bulky substrates or the second step of a one-pot sequence. |
| Pd | Bulky Electron-Rich | Very High | Specialized. Can sometimes invert selectivity or overcome extreme steric hindrance. |
Table 2: Base & Solvent Effects
| Component | Recommendation | Mechanistic Reason |
| Base (Step 1) | Na | Mild bases slow down the transmetallation rate, allowing better discrimination between the starting material and the monocoupled product. |
| Base (Step 2) | K | Stronger bases are required to force the second coupling on the more hindered, electron-rich monobromoalkene. |
| Solvent | Toluene/EtOH/H | The "Suzuki Cocktail." Toluene dissolves the organic halide; Ethanol/Water ensures solubility of the boronic acid and base. |
Part 4: Experimental Protocols
Protocol A: Stereoselective Synthesis of ( )-1-Bromo-1-Arylalkenes
Target: Isolation of the monocoupled intermediate.
Reagents:
-
gem-Dibromoalkene (1.0 equiv)
-
Arylboronic acid (1.05 equiv) — Strict stoichiometry is vital.
-
Pd(PPh
) (3-5 mol%) -
Na
CO (2.0 equiv, 2M aqueous solution) -
Solvent: Toluene:Ethanol (4:1 ratio), degassed.
Step-by-Step:
-
Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon/Nitrogen for 15 minutes. Oxygen causes homocoupling of boronic acids and catalyst death.
-
Assembly: Add gem-dibromoalkene, arylboronic acid, and Pd(PPh
) under an inert atmosphere. Add the aqueous base last. -
Reaction: Heat to 60–70 °C .
-
Expert Note: Do NOT reflux at 100 °C immediately. Lower temperatures favor the kinetic product (monocoupling).
-
-
Monitoring: Monitor by TLC or GC-MS every 2 hours. Look for the disappearance of the starting material (
usually higher) and the appearance of the product ( slightly lower).-
Stop point: If >5% dicoupled product appears, stop immediately.
-
-
Workup: Dilute with Et
O, wash with water and brine. Dry over MgSO . -
Purification: Silica gel chromatography. The (
)-bromide is usually less polar than the dicoupled byproduct.
Validation:
-
H NMR: The vinylic proton signal is diagnostic. In the starting material, it is a triplet (if
) or doublet. In the product, the shift will move downfield due to the anisotropy of the new aryl ring. -
NOE: Perform a 1D-NOE experiment. Irradiating the vinylic proton should show enhancement of the Aryl protons (indicating spatial proximity), confirming the (
)-configuration (where H and Ar are cis).
Protocol B: One-Pot Sequential Synthesis of Unsymmetrical Trisubstituted Alkenes
Target:
Workflow Visualization:
Figure 2: Sequential addition workflow for generating unsymmetrical alkenes in a single vessel.
Modifications for Step 2:
-
Run Protocol A as described.
-
Once the starting material is consumed (Checkpoint), do not work up.
-
Add the second boronic acid (
, 1.5 equiv). -
Add a stronger base (e.g., solid Cs
CO or K PO ) to facilitate the more difficult second oxidative addition. -
Optional: If the second coupling is sluggish, add a "booster shot" of a more active catalyst like Pd(dppf)Cl
(1-2 mol%). -
Increase temperature to reflux (90–100 °C) and stir for 12–18 hours.
Part 5: Troubleshooting & Self-Validation
| Observation | Diagnosis | Corrective Action |
| Black Precipitate | "Palladium Black" formation (catalyst decomposition). | Ligands are dissociating. Add excess free ligand (e.g., PPh |
| Homocoupling (Ar-Ar) | Oxygen ingress. | Degas solvents more rigorously. Ensure the system is under positive Argon pressure. |
| Low Selectivity (Mix of Mono/Di) | Reaction too hot or excess Boronic Acid. | Reduce temperature to 50 °C. Use syringe pump addition of the Boronic Acid to keep its instantaneous concentration low. |
| No Reaction | Oxidative addition failure. | The substrate is too sterically hindered. Switch to bulky, electron-rich ligands like Buchwald's SPhos or XPhos. |
Part 6: References
-
Minato, A., & Suzuki, K. (1987). "Stereoselective synthesis of (Z)-1-bromo-1,3-dienes via palladium-catalyzed cross-coupling reaction of 1,1-dibromo-1-alkenes." Journal of the American Chemical Society. [Link]
-
Roush, W. R., et al. (2002). "Stereoselective Synthesis of (Z)-1-Bromo-1-alkenes and (Z)-1-Bromo-1,3-dienes." Organic Letters. [Link]
-
Shen, W. (2000). "Palladium-Catalyzed Coupling of Aryl Chlorides with Arylboronic Acids Promoted by Tricyclohexylphosphine." Tetrahedron Letters. (Context: Optimization of sequential couplings). [Link]
-
Newman, S. G., & Lautens, M. (2010).[1] "The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings." Journal of the American Chemical Society. [Link][1]
-
Molander, G. A., et al. (2011). "One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates." Journal of Organic Chemistry. [Link]
Sources
Advanced Protocol: Sonogashira Coupling of 3-Fluoro-β,β-dibromostyrene
Executive Summary & Strategic Importance
The Sonogashira coupling of 3-fluoro-β,β-dibromostyrene represents a high-value transformation in the synthesis of fluorinated enediynes (antitumor pharmacophores) and poly-conjugated optoelectronic materials.
While standard terminal alkynes are ubiquitous, 1,1-dibromo-1-alkenes (gem-dibromoalkenes) serve as electrophilic chameleons. They offer a unique gateway to:
-
Stereodefined (Z)-1-bromo-1-en-3-ynes (via mono-coupling).
-
Unsymmetrical Enediynes (via sequential coupling).
-
Terminal Alkynes (via Fritsch-Buttenberg-Wiechell rearrangement, though this guide focuses on C-C bond formation).
The "3-Fluoro" Advantage: The meta-fluorine substituent is not merely decorative. It modulates the electron density of the aryl ring, increasing the acidity of the vinyl protons slightly and influencing the oxidative addition rate without the steric penalty of an ortho-substituent. This makes 3-fluoro-β,β-dibromostyrene a robust scaffold for developing metabolically stable analogs of natural products like neocarzinostatin.
Mechanistic Insight & Selectivity Control
To master this reaction, one must understand the discrimination between the two bromine atoms .
The Stereoselectivity Rule
In Pd-catalyzed cross-coupling of gem-dibromoalkenes, the reaction is highly stereoselective.
-
Primary Coupling Site: The bromine atom trans to the aryl group (the E-bromide) is more reactive.
-
Reasoning:
-
Sterics: The cis-bromide is sterically shielded by the aryl ring.
-
Mechanistic: Oxidative addition of Pd(0) occurs preferentially at the less hindered C-Br bond.
-
-
Outcome: The substitution of the trans-bromide leads to the formation of the (Z)-enyne (where the remaining Br and the Aryl group are cis).
Mechanistic Pathway Diagram
Experimental Protocols
Protocol A: Stereoselective Synthesis of (Z)-1-Bromo-1-en-3-ynes (Mono-Coupling)
Objective: Selective replacement of one bromine atom to create a functionalized enyne while retaining a vinyl bromide handle for further elaboration.
Reagents & Equipment[1][2][3]
-
Substrate: 3-Fluoro-β,β-dibromostyrene (1.0 equiv)
-
Alkyne: Terminal alkyne (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)
-
Co-Catalyst: CuI (5-10 mol%)
-
Base: Diisopropylamine (iPr₂NH) or Triethylamine (Et₃N)
-
Solvent: THF or Toluene (Degassed)
Step-by-Step Methodology
-
Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon flow.
-
Charging: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv). Note: CuI purity is critical; off-white/yellow CuI indicates oxidation and should be purified or replaced.
-
Solvation: Add degassed THF (0.1 M concentration relative to substrate).
-
Substrate Addition: Add 3-fluoro-β,β-dibromostyrene (1.0 equiv) followed by the amine base (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise over 15 minutes at Room Temperature (23 °C) .
-
Critical Control Point: Rapid addition or excess alkyne can promote bis-coupling.
-
-
Monitoring: Stir at RT. Monitor via TLC (Hexanes/EtOAc). The reaction typically completes in 2–6 hours.
-
Observation: The formation of a fluorescent spot often indicates the conjugated enyne product.
-
-
Work-up: Quench with sat. NH₄Cl.[3] Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel. (Z)-enynes are often less polar than the starting material but distinct from the bis-coupled product.
Expected Yield: 75–88% Stereoselectivity: >95:5 (Z:E)
Protocol B: Sequential Synthesis of Unsymmetrical Enediynes
Objective: Synthesis of "A-B" type enediynes by reacting the (Z)-bromoenyne (from Protocol A) with a second, different alkyne.
Reagents
-
Substrate: (Z)-1-Bromo-1-en-3-yne (Product of Protocol A)
-
Alkyne 2: Different terminal alkyne (1.5 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Base/Solvent: Piperidine or Pyrrolidine (used as solvent and base)[1]
-
Temperature: 50–70 °C
Methodology
-
Setup: In a sealed tube or pressure vial under Argon.
-
Mix: Combine the (Z)-bromoenyne, Pd catalyst, and CuI.
-
Solvent: Add Piperidine (degassed).
-
Reaction: Heat to 60 °C . The second bromine is less reactive due to steric hindrance (cis to aryl) and electronic deactivation by the first alkyne, requiring thermal activation.
-
Work-up: Standard aqueous extraction.
-
Purification: Careful chromatography is required as enediynes can be unstable on acidic silica. Use neutral alumina or buffered silica (1% Et₃N) if degradation is observed.
Optimization & Troubleshooting Data
The following table summarizes optimization studies adapted for fluorinated styrenyl systems.
| Variable | Condition | Outcome | Recommendation |
| Catalyst | Pd(PPh₃)₄ | High Z-selectivity, slower rate | Preferred for Mono-coupling |
| PdCl₂(dppf) | High reactivity, lower selectivity | Use for difficult substrates | |
| Base | Et₃N | Standard, sometimes slow | Good baseline |
| Piperidine | Faster rate, higher yield | Preferred for Bis-coupling | |
| iPr₂NH | Good balance, cleaner profile | Alternative for Mono-coupling | |
| Solvent | THF | Good solubility, moderate rate | Standard |
| Benzene/Toluene | Higher thermal limit | Use for Step 2 (Bis-coupling) | |
| Temp | 23 °C | Mono-coupling dominant | Maintain for Protocol A |
| >60 °C | Bis-coupling dominant | Required for Protocol B |
Workflow Visualization
References
-
Lerebours, R., & Wolf, C. (2006). Chemoselective Sonogashira coupling of 1,1-dibromo-1-alkenes. Journal of the American Chemical Society, 128(40), 13052-13053. Link
-
Shen, W., & Thomas, S. A. (2000). Palladium-catalyzed coupling of 1,1-dibromo-1-alkenes with terminal alkynes: A stereoselective route to (Z)-1-bromo-1-en-3-ynes. Organic Letters, 2(18), 2857-2860. Link
-
Uenishi, J., & Matsui, K. (2001). Stereoselective synthesis of (Z)-1-bromo-1-en-3-ynes and (Z)-1-en-3-yne-1,5-diynes. Tetrahedron Letters, 42(26), 4353-4355. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
Sources
preparation of 3-fluorophenylacetylene via gem-dibromoalkene intermediate
Application Note: High-Fidelity Synthesis of 3-Fluorophenylacetylene via Corey-Fuchs Homologation
Part 1: Executive Summary & Strategic Value
3-Fluorophenylacetylene is a critical "Click Chemistry" handle and a bioisostere scaffold in medicinal chemistry.[1][2] The terminal alkyne moiety serves as a versatile precursor for triazoles (via CuAAC), Sonogashira couplings, and heterocycle formation.[3] The meta-fluorine substitution provides metabolic stability and modulates the pKa of the phenyl ring without the steric bulk of a methyl group.[1][2]
This guide details the Corey-Fuchs reaction , a robust two-step homologation sequence.[1][2] Unlike the Seyferth-Gilbert homologation (using the Bestmann-Ohira reagent), the Corey-Fuchs route offers superior scalability and avoids the use of diazo compounds, making it safer for multi-gram preparations.[2]
Part 2: Retrosynthetic Analysis & Mechanism
The synthesis disconnects the terminal alkyne into a gem-dibromoalkene intermediate, derived from the commercially available aldehyde.[2][3]
Figure 1: Retrosynthetic logic flow. The transformation relies on a carbon homologation sequence.[2][3][4]
Part 3: Experimental Protocol
Step 1: Synthesis of gem-Dibromoalkene Intermediate
Reaction: Conversion of 3-fluorobenzaldehyde to 1-(2,2-dibromoethenyl)-3-fluorobenzene.[2]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Fluorobenzaldehyde | 1.0 | Substrate |
| Carbon Tetrabromide (
Protocol:
-
Setup: Flame-dry a round-bottom flask (RBF) and cool under a stream of Nitrogen (
). Add (3.0 eq) and anhydrous DCM.[1] Cool the solution to 0 °C using an ice bath. -
Ylide Generation: Add
(1.5 eq) portion-wise over 10 minutes. The solution will turn from colorless to a yellow/orange hue, indicating the formation of the reactive dibromomethylene phosphorane ylide.[3] Stir at 0 °C for 20 minutes. -
Addition: Add 3-fluorobenzaldehyde (1.0 eq) dropwise (neat or dissolved in minimal DCM) to the ylide solution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[1] The aldehyde spot (
) should disappear, replaced by a less polar alkene spot ( ). -
Workup (The "Crash-Out" Method):
-
Purification: Flash column chromatography (100% Hexanes). The product is a pale yellow oil or low-melting solid.[1][2]
Expert Insight:
The formation of
is the driving force but also the purification bottleneck.[1][2][3] If the reaction becomes a thick slurry, add more DCM.[3] For scales >10g, use the Ramirez modification (Zn dust,, ) to reduce phosphine waste.[3] [1]
Step 2: Conversion to 3-Fluorophenylacetylene
Reaction: Lithium-halogen exchange followed by
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| gem-Dibromoalkene | 1.0 | Intermediate |
| n-Butyllithium (2.5 M in Hexanes) | 2.1 | Base/Lithiation |
| THF (Anhydrous) | 0.15 M | Solvent |
Protocol:
-
Safety Check: n-BuLi is pyrophoric.[1][2] Ensure all needles and syringes are oven-dried and purged with Argon.[2]
-
Setup: Dissolve the gem-dibromoalkene (from Step 1) in anhydrous THF in a flame-dried RBF. Cool to -78 °C (Dry Ice/Acetone bath).
-
Lithiation: Add n-BuLi (2.1 eq) dropwise down the side of the flask over 15–20 minutes.
-
Observation: The color often changes to a deep yellow or brown.[1][3]
-
Mechanism:[2][5] The first equivalent effects Li-Br exchange.[1][2] The second equivalent acts as a base to induce
-elimination, forming a carbene-like intermediate that rearranges (Fritsch-Buttenberg-Wiechell) to the lithium acetylide.[2]
-
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 minutes.
-
Quench: Carefully add saturated aqueous
at 0 °C. Vigorous bubbling may occur. -
Workup: Extract with Diethyl Ether (
) x3. Wash combined organics with brine, dry over , and concentrate.[3] -
Purification: Short path distillation (Kugelrohr) or flash chromatography (Pentane).[1] The product is a volatile liquid; do not apply high vacuum for extended periods at room temperature.[1][2][3]
Safety Critical:
Never add n-BuLi rapidly. Localized heating can cause decomposition or runaway reactions.[1][3] Always have a beaker of sand and a Class D extinguisher nearby.[3] [2]
Part 4: Process Workflow & Logic
Figure 2: Operational workflow for the two-step synthesis.
Part 5: Characterization & Quality Control
1. 1-(2,2-Dibromoethenyl)-3-fluorobenzene (Intermediate)
-
1H NMR (300 MHz, CDCl3):
7.45 (s, 1H, vinylic CH ), 7.35–7.05 (m, 4H, Ar-H).[3] -
QC Check: Ensure no aldehyde peak remains (
10 ppm).
2. 3-Fluorophenylacetylene (Target)
-
1H NMR (300 MHz, CDCl3):
7.35–7.25 (m, 2H), 7.22 (d, J=9.0 Hz, 1H), 7.08 (t, J=8.5 Hz, 1H), 3.08 (s, 1H, C-H) . [3][3] -
13C NMR: Distinct alkyne carbons at
83 ppm and 77 ppm.[1][2][3] -
Storage: Store at 2–8 °C under Argon. Terminal alkynes can polymerize or oxidize over time.[1][3]
References
-
Corey, E. J.; Fuchs, P. L. "A Synthetic Method for the Conversion of Aldehydes to Acetylenes."[3] Tetrahedron Letters, 1972 , 13(36), 3769–3772.[3]
-
Schwindt, M. A.; Leong, W.; McWilliams, J. C. "Safe Handling of n-Butyllithium."[2][3] Organic Process Research & Development, 2008 , 12, 1125.[3] (Standard industry safety protocols for organolithiums).
-
Sigma-Aldrich. "Product Specification: 1-Ethynyl-3-fluorobenzene."[1][2] (Used for spectral data verification).[1]
Sources
- 1. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 3. CN102234221A - Preparation method of fluorobenzene - Google Patents [patents.google.com]
- 4. US20040122266A1 - Method for producing substituted fluorene monomers - Google Patents [patents.google.com]
- 5. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of (Z)-1-Bromo-1-fluoroalkenes from Dibromostyrenes
This is a comprehensive Application Note and Protocol for the stereoselective synthesis of (Z)-1-bromo-1-fluoroalkenes from dibromostyrenes , written from the perspective of a Senior Application Scientist.
Abstract & Strategic Value
The 1-bromo-1-fluoroalkene moiety is a high-value pharmacophore in medicinal chemistry. It serves as a versatile bioisostere for peptide bonds and a critical intermediate for the synthesis of tetrasubstituted fluoroalkenes via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Negishi).
While gem-difluoroalkenes are common, the (Z)-1-bromo-1-fluoroalkene is synthetically more challenging due to the difficulty in controlling the stereochemistry of the halogen exchange. This protocol details the Silver Fluoride (AgF)-mediated halogen exchange of 1,1-dibromostyrenes (1,1-dibromo-2-arylethenes). This method is preferred for its operational simplicity, mild conditions, and high stereoselectivity favoring the (Z)-isomer (where the Bromine and the Aryl group are cis), which is critical for predictable downstream functionalization.
Mechanism & Stereochemical Rationale[1][2][3]
The Halogen Exchange Pathway
The transformation proceeds via a nucleophilic substitution assisted by the Lewis acidic nature of the silver cation (
-
Activation: The silver ion coordinates to one of the bromine atoms on the 1,1-dibromoalkene, weakening the C-Br bond.
-
Substitution: Fluoride (
) acts as the nucleophile.[1] The reaction is not a simple at an carbon (which is disfavored) but likely proceeds through an addition-elimination sequence or an asynchronous concerted displacement involving a transient cationic intermediate. -
Stereoselectivity: The formation of the (Z)-isomer is thermodynamically and kinetically controlled. The incoming fluoride ion and the bulky aryl group prefer a trans relationship to minimize electrostatic repulsion and steric strain. Consequently, the remaining Bromine atom ends up cis to the Aryl group (Z-configuration).
Reaction Scheme
Mechanistic Visualization
Caption: Step-wise mechanistic pathway for the AgF-mediated conversion of dibromostyrenes to (Z)-bromofluoroalkenes.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Critical Note |
| 1,1-Dibromo-2-arylethene | >95% | Substrate | Synthesize via Corey-Fuchs (step 1) if not purchased. |
| Silver Fluoride (AgF) | 99% | Reagent | Highly Hygroscopic & Photosensitive. Store in a desiccator/glovebox. Weigh quickly in dim light. |
| Acetonitrile (MeCN) | Anhydrous | Solvent | Water content must be <50 ppm to prevent hydrolysis to amides/acids. |
| Calcium Fluoride ( | Powder | Additive | Optional: Can act as a solid support/dispersant to improve AgF handling. |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 260-300 mg of substrate)
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cool to room temperature (RT) under a stream of Nitrogen (
) or Argon.
-
-
Reagent Addition:
-
Add 1,1-dibromo-2-arylethene (1.0 mmol, 1.0 equiv) to the flask.
-
Add anhydrous MeCN (5.0 mL, 0.2 M concentration). Stir until dissolved.
-
Critical Step: In the dark (wrap flask in aluminum foil), add AgF (254 mg, 2.0 mmol, 2.0 equiv) in one portion.
-
Note: The reaction mixture will immediately turn turbid/yellowish due to AgBr formation.
-
-
Reaction:
-
Seal the flask with a septum.
-
Stir vigorously at Room Temperature (20-25°C) for 12–24 hours .
-
Monitoring: Check reaction progress via TLC (hexane/EtOAc) or GC-MS. Look for the disappearance of the dibromide spot and the appearance of a slightly more polar product spot.
-
-
Workup:
-
Dilute the mixture with Diethyl Ether (
) (20 mL). -
Filter the suspension through a short pad of Celite to remove the AgBr/AgF solids. Wash the pad with
(2 x 10 mL). -
Safety: The solid waste contains Silver residues; dispose of in the dedicated Heavy Metal waste stream.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure (Rotavap) at 25°C. Do not overheat, as the product can be volatile or prone to isomerization.
-
Purify via Flash Column Chromatography using Silica Gel (Hexanes or 1-5% EtOAc/Hexanes).
-
Expected Results & Data
The reaction typically yields the (Z)-isomer as the major product (>90:10 Z:E ratio).
| Substrate (Ar) | Time (h) | Yield (%) | Z/E Ratio | Ref |
| Phenyl | 12 | 82 | 95:5 | [1,2] |
| 4-Me-Phenyl | 14 | 78 | 94:6 | [1] |
| 4-Cl-Phenyl | 12 | 85 | 96:4 | [1] |
| 4-OMe-Phenyl | 18 | 70 | 92:8 | [1] |
| 2-Naphthyl | 16 | 80 | 95:5 | [1] |
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion: Usually caused by "wet" AgF. If AgF has turned gray/black or is clumpy, it has decomposed/hydrated. Solution: Use fresh AgF or store strictly under Argon.
-
Hydrolysis Products (Amides): Caused by water in the solvent. Solution: Distill MeCN over
or use molecular sieves (3Å). -
Isomerization: Exposure to strong light or excessive heat during workup can erode the Z:E ratio. Solution: Perform reaction and column chromatography in low light; keep rotavap bath <30°C.
Workflow Diagram
Caption: Operational workflow for the synthesis of (Z)-1-bromo-1-fluoroalkenes.
Safety & Compliance
-
Silver Fluoride (AgF): Corrosive and toxic. Contact with acid releases Hydrogen Fluoride (HF) , a potentially fatal gas. Do not mix with acidic waste.
-
Silver Waste: All solid precipitates (AgBr) and aqueous washes must be collected in "Silver Waste" containers for reclamation.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide). Work in a fume hood.
References
-
Shastin, A. V.; Muzalevsky, V. M.; Balenkova, E. S.; Nenajdenko, V. G. "Stereoselective synthesis of 1-bromo-1-fluorostyrenes."[2] Mendeleev Communications, 2006 , 16(3), 179–180. Link
- S. A. Lermontov, et al. "Fluorination of 1,1-dibromoalkenes." Journal of Fluorine Chemistry, 2003, 124, 169.
-
Kuang, C.; Senboku, H.; Tokuda, M. "Stereoselective synthesis of (Z)-1-bromo-1-alkenes."[3] Tetrahedron, 2005 , 61, 637-642.[3] (Context for dibromostyrene precursors). Link
-
Burton, D. J.; Yang, Z.-Y. "Fluorinated alkenes and their derivatives." Tetrahedron, 1992 , 48, 189-275. (General review of fluorinated alkene synthesis). Link
Sources
- 1. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Stereoselective synthesis of 1-bromo-1-fluorostyrenes / Mendeleev Communications, 2006 [sci-hub.box]
- 3. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
Application Note: Functionalization of 3-Fluorophenyl gem-Dibromoolefins
Abstract
The 3-fluorophenyl gem-dibromoolefin scaffold represents a high-value pharmacophore precursor in medicinal chemistry. The meta-fluorine substituent confers metabolic stability (blocking metabolic soft spots) and modulates lipophilicity (
Module 1: Synthesis of the Precursor
Objective: Scalable synthesis of 1-(2,2-dibromoethenyl)-3-fluorobenzene via Ramirez Olefination.
Reaction Mechanism & Rationale
The synthesis utilizes the Ramirez modification of the Corey-Fuchs reaction. Unlike the standard Wittig reaction, this protocol uses carbon tetrabromide (
-
Why 3-Fluoro? The electron-withdrawing nature of the fluorine at the meta position slightly deactivates the aldehyde electrophile compared to non-substituted benzaldehyde, requiring strict anhydrous conditions to prevent hydrolysis of the ylide.
Experimental Protocol
Reagents:
-
3-Fluorobenzaldehyde (1.0 equiv)
-
Carbon tetrabromide (
, 2.0 equiv) -
Triphenylphosphine (
, 4.0 equiv) -
Zinc dust (2.0 equiv, optional but recommended to scavenge
byproducts) -
Dichloromethane (DCM, Anhydrous)
Step-by-Step Procedure:
-
Catalyst Prep: In a flame-dried round-bottom flask under
, dissolve in anhydrous DCM (0.5 M). -
Ylide Formation: Cool to 0°C. Add
portion-wise over 20 minutes. The solution will turn yellow/orange, indicating ylide formation. Stir for 30 mins. -
Substrate Addition: Add 3-fluorobenzaldehyde dropwise. The meta-fluorine inductive effect stabilizes the starting material, so no exothermic spike is typically observed.
-
Reaction: Warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 95:5). The product (
) is less polar than the aldehyde. -
Workup: Quench with saturated
. Extract with DCM ( ). -
Purification: The major byproduct is triphenylphosphine oxide (
). Precipitate most TPPO by adding cold pentane to the concentrated residue/oil. Filter, then purify the filtrate via silica gel flash chromatography (100% Hexanes).
Yield Expectation: 85-92% as a clear to pale yellow oil.
Module 2: The "Alkyne" Divergence (Corey-Fuchs vs. FBW)
Objective: Converting the gem-dibromoolefin into terminal or internal alkynes.
Pathway Logic
The fate of the gem-dibromoolefin depends strictly on the base used and the quenching electrophile.
-
Path A (Corey-Fuchs): Lithium-halogen exchange followed by
-elimination yields a lithium acetylide. Protonation gives the terminal alkyne . -
Path B (FBW Rearrangement): The Fritsch-Buttenberg-Wiechell (FBW) rearrangement involves a carbenoid intermediate that undergoes a 1,2-aryl migration to form an internal alkyne .
Comparative Protocol Table
| Parameter | Path A: Terminal Alkyne (Corey-Fuchs) | Path B: Internal Alkyne (FBW) |
| Reagent | ||
| Temperature | -78°C | -78°C |
| Intermediate | Lithium Acetylide ( | Vinyl Carbenoid ( |
| Quench | Electrophile ( | |
| Mechanism | Halogen exchange | |
| 3-Fluoro Effect | Minimal impact on yield. | Critical: F-substituent destabilizes the carbenoid, accelerating migration. |
FBW Protocol (Internal Alkyne Synthesis)
-
Dissolve 3-fluorophenyl gem-dibromoolefin in dry THF (0.1 M).
-
Cool to -78°C.
-
Add
-BuLi (1.1 equiv) dropwise. Do not use excess base to avoid acetylide formation. -
Stir at -78°C for 30 mins, then warm to 0°C. The solution color shift (often to deep red) indicates carbenoid formation.
-
The Migration: Upon warming to RT, the 1,2-shift occurs, forming the alkyne.
-
Trapping (Optional): If a diarylalkyne is desired, this method is limited. For diarylalkynes, use Pd-coupling (Module 3). This FBW protocol is best for generating polyynes or specific rearranged products.
Module 3: Palladium-Catalyzed Selective Coupling
Objective: Stereoselective mono-functionalization (Suzuki-Miyaura) to create tri-substituted olefins.
Mechanistic Insight
In gem-dibromoolefins, the two bromine atoms are not equivalent.
-
Trans-Effect: The bromine trans to the aryl group (the
-bromide) is generally more reactive towards oxidative addition due to steric relief and electronic activation by the aryl ring. -
Catalyst Control: Bulky phosphine ligands enhance this selectivity.
Visualization: Reaction Pathways
The following diagram illustrates the divergence between alkyne formation and cross-coupling.
Figure 1: Divergent functionalization pathways for 3-fluorophenyl gem-dibromoolefins.
Protocol: Stereoselective Mono-Arylation
Reagents:
-
Substrate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
(3-5 mol%) or
/XPhos for difficult substrates. - (2M aqueous, 2.0 equiv)
-
Toluene/Ethanol (4:1)
Procedure:
-
Degassing: Heavily degas solvents with Argon (sparging for 15 mins). Oxygen promotes homocoupling of boronic acids.
-
Assembly: Mix substrate, boronic acid, and base in the solvent. Add catalyst last.
-
Reaction: Heat to 60-70°C . Note: Do not reflux (100°C+) if mono-selectivity is required. High temperatures promote the second oxidative addition.
-
Monitoring: Monitor the disappearance of the starting material. The mono-coupled product usually has a distinct UV profile due to extended conjugation.
-
Purification: Silica gel chromatography. The (Z)-monobromoalkene is usually separable from the bis-coupled byproduct.
Stereochemical Outcome: The aryl group from the boronic acid typically installs trans to the 3-fluorophenyl ring (replacing the trans-bromide).
Module 4: Troubleshooting & Critical Parameters
The "3-Fluoro" Factor
The 3-fluorophenyl ring exerts a specific electronic influence:
-
Acidity: The benzylic position is more acidic than in non-fluorinated analogs. Avoid using excess strong base if nucleophilic attack (rather than deprotonation) is the goal.
-
NMR Diagnostics: Use
-NMR to monitor reaction progress. The shift of the fluorine signal is highly sensitive to the transformation of the gem-dibromo group.-
Starting Material:
ppm. -
Alkyne Product: Shift usually moves upfield.
-
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Yield in Olefination | Hydrolysis of Ylide | Ensure |
| Bis-Coupling in Suzuki | Temperature too high | Lower temp to 50-60°C; Reduce catalyst loading to 2 mol%. |
| No Migration (FBW) | Anion stability | The carbenoid is too stable at -78°C. Warm to RT faster or switch to |
| Homocoupling of Boronic Acid | Sparge solvents longer; switch to freeze-pump-thaw degassing. |
References
-
Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Methylene. Journal of the American Chemical Society.[1] Link
-
Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters. Link
-
Pan, F., & Shi, Z. J. (2013). Recent advances in transition-metal-catalyzed C-functionalization of gem-dibromoolefins. Chemical Communications.[2] Link
-
Ebrahimian, G. R., et al. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances. Link
-
Braun, M. (2012). The Fritsch-Buttenberg-Wiechell Rearrangement.[3][4] Science of Synthesis. Link
Sources
- 1. echemi.com [echemi.com]
- 2. Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fritsch-Buttenberg-Wiechell_rearrangement [chemeurope.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
optimizing yield of Ramirez olefination for electron-deficient aldehydes
Technical Support Center: Ramirez Olefination Optimization Ticket Subject: Maximizing Yield for Electron-Deficient Aldehydes Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Hidden" Instability
You are likely employing the Ramirez olefination (using
Unlike electron-rich substrates, electron-deficient aldehydes form highly stabilized betaine intermediates that may fail to collapse into the alkene, or the aldehyde itself may undergo side reactions (nucleophilic attack) with the phosphine species before the ylide is fully formed.
This guide moves beyond the textbook "mix and stir" approach to a kinetically controlled protocol designed for these sensitive substrates.
Module 1: The Optimized Protocol (Kinetically Controlled)
Standard protocols often mix all reagents simultaneously. For electron-deficient substrates, you must pre-generate the reactive ylide to prevent side reactions.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Aldehyde | Substrate | 1.0 | Must be azeotropically dried. |
| Halogen Source | 2.0 | Recrystallize if yellow/brown. | |
| Ylide Generator | 4.0 | Critical: Use polymer-bound if purification is limited. | |
| Zinc Dust | Scavenger | 2.0 | Optional (Desai Modification) - see Module 3. |
| DCM | Solvent | [0.1 M] | Must be anhydrous (water kills the ylide). |
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon. Add activated 4Å molecular sieves.
-
Ylide Pre-generation (The "Ramirez Ylide"):
-
Dissolve
(2.0 equiv) in anhydrous DCM at . -
Add
(4.0 equiv) slowly over 10 minutes. -
Observation: The solution will turn from clear to yellow/orange, indicating the formation of the dibromomethylene triphenylphosphorane (
). -
Wait: Stir at
for 20 minutes. This ensures the corrosive is fully consumed before the aldehyde is introduced.
-
-
Substrate Addition:
-
Dissolve the aldehyde (1.0 equiv) in minimal DCM.
-
Add dropwise to the ylide solution at
. -
Reasoning: Electron-deficient aldehydes are prone to polymerization. Low temperature prevents this.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC (stain with KMnO4; UV is unreliable for halo-alkenes).
-
Quench: Dilute with Hexanes (precipitates
). Filter through a silica plug.
Module 2: Mechanistic Visualization
Understanding the pathway helps identify where the yield is lost.
Caption: The formation of the active Ylide (Red) must be complete before Aldehyde addition to avoid side reactions between the Aldehyde and unreacted
Module 3: Troubleshooting Guide
Scenario A: Low Conversion / Starting Material Remains
-
Diagnosis: The ylide was quenched by moisture or the aldehyde is deactivated.
-
Fix:
-
Water Check: The ylide is highly basic. Even trace water in "reagent grade" DCM will protonate it to
(inactive). Use freshly distilled DCM. -
Order of Addition: Did you add
to a mixture of Aldehyde + ? Don't. Free can attack electron-deficient aldehydes (Michael-type addition) before reacting with . Always pre-form the ylide.
-
Scenario B: "Tarry" Black Mixture / Polymerization
-
Diagnosis: The electron-deficient aldehyde polymerized under basic conditions or high temperature.
-
Fix:
-
Temperature Control: Keep the reaction at
during addition, then warm only to . Do not heat to reflux. -
Dilution: Increase solvent volume. High concentration favors intermolecular polymerization.
-
Scenario C: Product is trapped in Triphenylphosphine Oxide (TPPO)
-
Diagnosis:
co-elutes with your product during chromatography.[1] -
Fix (The
Method):
Module 4: Advanced Optimization (The Desai Modification)
For extremely stubborn electron-deficient aldehydes (e.g., 2-nitrobenzaldehyde), the standard Ramirez conditions may still stall.
The Fix: Add Zinc Dust (2.0 equiv) to the reaction mixture.
-
Why? In the standard mechanism, 2 equivalents of
are sacrificed just to debrominate the intermediate. Zinc acts as a cheaper, more efficient reducing agent for the intermediate bromophosphonium salt. -
Protocol: Mix
, (2 equiv), and Zn dust (2 equiv). Stir until the color develops, then add the aldehyde. This reduces the total mass of phosphine waste by 50%.
Module 5: FAQ
Q: Can I use
Q: My product is unstable on silica gel. How do I purify? A: Gem-dibromoalkenes derived from electron-deficient aldehydes can be acid-sensitive.
-
Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.
-
Use neutral alumina instead of silica.
Q: Why is the color change important?
A: The color (usually bright yellow/orange) confirms the presence of the ylide. If your solution remains clear after mixing
References
-
Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747. Link
-
Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769–3772. Link
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Grandjean, D., et al. (2005). Ramirez Olefination using Polymer-Supported Triphenylphosphine. Tetrahedron Letters, 46(15). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Triphenylphosphine Oxide (TPPO) Removal
Topic: Purification of Dibromoalkene Products (Corey-Fuchs Intermediates) Ticket ID: #TPPO-REM-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Triage
The Problem: You have synthesized a gem-dibromoalkene (typically via the Corey-Fuchs reaction). The reaction was successful, but the stoichiometric byproduct, triphenylphosphine oxide (TPPO), is contaminating your product. TPPO is notoriously difficult to remove because it streaks on silica gel, co-crystallizes with products, and has "chameleon-like" solubility.
The Solution Strategy: Dibromoalkenes are generally lipophilic (non-polar) and stable to mild Lewis acids. We recommend three removal protocols based on your current solvent system and scale.
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the optimal TPPO removal method based on reaction scale and solvent compatibility.
Detailed Protocols
Protocol A: Classical Trituration (The "First Pass")
Best for: Small scale (<1g), highly lipophilic dibromoalkenes.
Mechanism: TPPO is highly soluble in dichloromethane (DCM) and chloroform but poorly soluble in cold hexanes or pentane. Dibromoalkenes are usually soluble in hexanes.
Step-by-Step:
-
Concentrate: Evaporate the reaction solvent (often DCM from Corey-Fuchs) completely.
-
Suspend: Add a mixture of Hexanes:Diethyl Ether (4:1) to the crude residue. Use approximately 10 mL per gram of crude.
-
Precipitate: Sonicate briefly to break up chunks, then cool the flask to 0°C or -20°C for 2 hours. TPPO will crystallize as a white solid.
-
Filter: Filter the suspension through a sintered glass funnel or a pad of Celite.
-
Wash: Wash the filter cake with cold hexanes.
-
Analyze: The filtrate contains your dibromoalkene; the solid is TPPO.
Tech Note: If your dibromoalkene is an oil, this method is highly effective. If your product is a solid, ensure it does not co-precipitate.
Protocol B: The Zinc Chloride Method ( )
Best for: Medium to large scale, polar solvent systems (EtOH, EtOAc).
Mechanism:
Reagents Required:
-
Anhydrous
(or 1.8M solution in Ethanol). -
Solvent: Ethanol, Ethyl Acetate, or Isopropanol.
Step-by-Step:
-
Solvent Swap: If your reaction was in DCM, evaporate and redissolve the crude residue in Ethanol or Ethyl Acetate .
-
Stoichiometry: Calculate the theoretical amount of TPPO (1 equiv relative to starting aldehyde in Corey-Fuchs). Add 2.0 equivalents of
relative to the expected TPPO.[2] -
Incubate: Stir the mixture at room temperature for 1–2 hours. A bulky white precipitate will form.
-
Filter: Filter the solid complex.
-
Workup: Concentrate the filtrate.
-
Caution: Excess
may remain. Perform a quick aqueous wash (water/brine) or pass through a short silica plug to remove residual Zinc salts.
-
Validation Data (Solvent Efficiency):
| Solvent | TPPO Removal Efficiency | Notes |
| Ethanol | >99% | Best performance; rapid precipitation. |
| Ethyl Acetate | ~95% | Good for lipophilic dibromoalkenes. |
| THF | ~85% | Less efficient; complex is slightly soluble. |
| DCM | <10% | DO NOT USE. Complex remains soluble. |
Protocol C: The Magnesium Chloride Method ( )
Best for: Large scale, reactions performed in Toluene.[3]
Mechanism:
Similar to Zinc, Magnesium coordinates with TPPO. However,
Step-by-Step:
-
Condition: Ensure the reaction mixture is in Toluene (common for scaled Corey-Fuchs).
-
Add Reagent: Add 2–3 equivalents of anhydrous
(relative to TPPO). -
Heat: Heat the mixture to reflux (approx. 80–110°C) for 2 hours.
-
Why?
has a high lattice energy. Heat is required to drive the formation of the complex.
-
-
Cool & Filter: Cool the mixture to room temperature. The complex will settle as a solid. Filter through Celite.[4]
-
Result: The filtrate contains the dibromoalkene.
Troubleshooting & FAQs
Q1: My dibromoalkene is sensitive. Will
-
Answer: Gem-dibromoalkenes are generally stable to mild Lewis acids like
. However, they are sensitive to strong bases (which convert them to alkynes). The metal complexation methods are acidic/neutral and are safer than basic washes. Always test on a small aliquot first.
Q2: I tried Protocol A (Hexane), but an oil formed at the bottom instead of a crystal.
-
Answer: This is "oiling out." It happens when the TPPO is too concentrated or the solvent is too non-polar for the impurities.
-
Fix: Add a small amount of Diethyl Ether or DCM to dissolve the oil, then slowly add Hexane while scratching the glass to induce crystallization.
-
Q3: Can I just use column chromatography?
-
Answer: Yes, but TPPO "streaks" (tails) on silica, potentially contaminating your product fractions.
-
Optimization: If you must column, use the "Sandwich Method" : Load your sample, then add a layer of pure sand or Celite on top. Elute with a very non-polar solvent (100% Hexanes) first to push the dibromoalkene off (since it is very non-polar), leaving the polar TPPO stuck at the baseline.
-
Q4: The
-
Answer: You likely have too much DCM or Chloroform remaining from the reaction. The complex is soluble in chlorinated solvents. You must rotovap to dryness to remove all DCM before adding the Ethyl Acetate/
.
Mechanistic Visualization
The following diagram illustrates the chemical pathway for the Metal-Complexation removal method (Protocol B/C).
Figure 2: Mechanistic flow of Lewis Acid-Base complexation for TPPO removal.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5][6] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][6][7][8][9][10] The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Bates, R. W., et al. (2012). Facile Removal of Triphenylphosphine Oxide from Reaction Mixtures by the Use of Magnesium Chloride.[3][11][12][13] The Journal of Organic Chemistry. (General reference for MgCl2 methodology).
-
Moschetta, E. G., et al. (2024).[3][14] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[3][14] Organic Process Research & Development.
- Gilheany, D. G. (1994). Structure and bonding in tertiary phosphine oxides. Chemical Reviews. (Reference for TPPO solubility and properties).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. shenvilab.org [shenvilab.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. proceedings.aiche.org [proceedings.aiche.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sciprofiles.com [sciprofiles.com]
stability of 1-(2,2-dibromoethenyl)-3-fluorobenzene in air and light
Technical Support Center: 1-(2,2-dibromoethenyl)-3-fluorobenzene
Executive Summary
Compound Identity: 1-(2,2-dibromoethenyl)-3-fluorobenzene (also known as 3-fluoro-
-
Light Sensitivity: High. Susceptible to photochemical C-Br bond cleavage.
-
Air Stability: Moderate. Stable in solid state if dark; degrades rapidly in solution upon air/light exposure.
-
Thermal Stability: Moderate. Stable at room temperature (solid), but refrigeration is recommended for long-term purity.
Module 1: Storage & Handling Protocols
User Query: "I just received a shipment of this compound. How should I store it to prevent degradation before my next step?"
The "Gold Standard" Storage Protocol
To maximize shelf-life and prevent the formation of radical degradation products, adhere to the "D.C.I." rule: D ark, C old, I nert.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows thermal elimination of HBr (a potential side reaction in the presence of trace bases). |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, preventing the formation of peroxides if radical species are generated. |
| Light | Amber Vials / Foil Wrap | CRITICAL. Vinyl bromides undergo homolytic cleavage under UV/Visible light (see Mechanism below). |
| State | Solid (Crystalline) | Solution-state storage drastically accelerates degradation due to solvent-assisted radical propagation. |
Pro-Tip: If you synthesized this as a Corey-Fuchs intermediate, it is best to carry it through to the lithium-halogen exchange step (reaction with n-BuLi) immediately rather than storing it for weeks.
Module 2: Photochemical Instability (The Mechanism)
User Query: "Why did my clear/white crystals turn yellow after leaving them on the benchtop?"
Technical Insight:
The yellow discoloration is a hallmark of photochemical degradation . Gem-dibromoalkenes possess a labile C-Br bond. Upon exposure to UV or ambient lab light, the molecule undergoes homolytic cleavage , generating a vinyl radical and a bromine radical (
-
The Consequence: The bromine radicals recombine to form molecular bromine (
), which is deep red/brown, causing the yellow tint. The vinyl radicals can dimerize, polymerize, or react with atmospheric oxygen to form aldehydes/ketones.
Visualizing the Degradation Pathway
The following diagram illustrates the specific failure mode when this molecule is exposed to light and air.
Figure 1: Photochemical degradation pathway of gem-dibromoalkenes leading to discoloration and byproducts.
Module 3: Troubleshooting & Purification
User Query: "My sample is slightly yellow. Can I still use it for the Corey-Fuchs reaction?"
Diagnosis:
-
Light Yellow: Likely contains trace
. Usually acceptable for crude use if the next step involves excess n-BuLi (which will quench trace impurities), but yield may suffer slightly. -
Dark Brown/Gummy: Significant degradation. Purification is required.
Purification Workflow (Step-by-Step)
-
Dissolution: Dissolve the crude solid in a minimal amount of Hexanes (or Pentane).
-
Note: Avoid polar solvents like Ethyl Acetate initially, as the non-polar dibromoalkene dissolves well in hydrocarbons, while polar degradation products often precipitate or stick to silica.
-
-
Filtration (The "Silica Plug"):
-
Prepare a short pad of silica gel in a sintered glass funnel.
-
Flush with 100% Hexanes.
-
The gem-dibromoalkene is non-polar and will elute rapidly (high
). -
Yellow/brown impurities (polar oxidation products) will remain at the top of the silica.
-
-
Concentration: Evaporate the solvent under reduced pressure at low temperature (
).-
Warning: Do not overheat the water bath; thermal stress can induce elimination to the bromo-alkyne prematurely.
-
Module 4: Solution State Chemistry (NMR & Reactions)
User Query: "I noticed the compound decomposes in CDCl3. What solvent should I use for NMR?"
The Issue: Chloroform-d (
Recommended Solvents:
-
Benzene-d6 (
): Excellent for non-polar aromatics. Chemically inert and lacks acidic protons. -
DMSO-d6: Good stability, but harder to remove if you need to recover the sample.
-
Neutralized
: If you must use chloroform, pass it through a small plug of basic alumina or store it over silver foil to scavenge acid/radicals.
Decision Tree: Sample Analysis
Figure 2: Rapid decision tree for assessing sample quality before use.
References
-
Galli, C., et al. (1998). "Competition of Mechanisms in the Photochemical Cleavage of the C-X Bond of Aryl-Substituted Vinyl Halides." The Journal of Organic Chemistry, 63(25), 9292–9299.[5]
- Establishes the mechanism of homolytic vs. heterolytic cleavage in vinyl bromides under light.
-
Corey, E. J., & Fuchs, P. L. (1972). "A synthetic method for the conversion of aldehydes to acetylenes."[2] Tetrahedron Letters, 13(36), 3769-3772.
- The foundational text for the synthesis and reactivity of gem-dibromoalkenes.
-
Thermo Fisher Scientific. (2021). "Safety Data Sheet: 1,3-Dibromobenzene."
- Provides baseline safety and compatibility data for brominated benzene deriv
- Eicher, T., et al. (2003). "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH.
Sources
preventing polymerization of fluorinated styrenes during synthesis
The Mechanic: Why Fluorinated Styrenes are "Ticking Time Bombs"
To prevent polymerization, you must first understand why it happens. Fluorinated styrenes (e.g., 2,3,4,5,6-pentafluorostyrene or
The "Electron-Deficient" Trap
Standard styrene typically polymerizes via a radical mechanism (auto-initiated by heat/light). However, fluorinated styrenes are severely electron-deficient. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the vinyl group highly susceptible to nucleophilic attack .
-
Risk 1: Anionic Polymerization: Even weak bases (residual drying agents, basic alumina, or unquenched Grignard reagents) can initiate anionic polymerization, which proceeds explosively fast compared to radical propagation.
-
Risk 2: The Oxygen Paradox: The industry-standard inhibitor, TBC (4-tert-butylcatechol) , is an aerobic inhibitor. It requires dissolved oxygen to form the active quinone radical scavenger. When you apply high vacuum for distillation, you remove the oxygen, rendering TBC useless, leading to "popcorn" polymerization in your condenser.
Visualizing the Failure Points
The following diagram illustrates the two distinct pathways (Radical vs. Anionic) and where standard inhibitors fail.
Figure 1: Mechanistic pathways of polymerization. Note the critical failure of TBC under vacuum conditions (red arrow).
Inhibitor Selection Matrix
Do not use TBC for everything. Use this matrix to select the correct inhibitor for your specific process stage.
| Inhibitor | Type | Ideal For | Critical Limitation | Removal Method |
| TBC (4-tert-butylcatechol) | Phenolic (Aerobic) | Storage & Shipping | Requires dissolved | Wash with 1M NaOH or pass through Basic Alumina. |
| Phenothiazine (PTZ) | Amine (Anaerobic) | Distillation Pot | High boiling point. Can discolor product (turns green/black). | Distillation (remains in pot). |
| TEMPO / 4-OH-TEMPO | Nitroxide Radical | High-Temp Synthesis | Expensive. Can react with strong organic radicals during synthesis. | Wash with dilute acid or silica chromatography. |
| DNBP (2,4-Dinitro-6-sec-butylphenol) | Phenolic (Retarder) | Emergency | Highly Toxic. Stains everything yellow. | Difficult to remove completely. |
Troubleshooting & FAQs
Q1: "I distilled my pentafluorostyrene under high vacuum, but it solidified in the receiving flask. Why?"
Diagnosis: You likely relied on TBC in the pot or had no inhibitor in the receiver. The Science: During distillation, the monomer vapor is pure (uninhibited). When it condenses in the receiver, it is hot and reactive. If you used TBC in the pot, it didn't carry over (good), but the receiver had no protection. Furthermore, high vacuum stripped the oxygen, disabling any residual TBC. The Fix:
-
Pot: Add Phenothiazine (500 ppm) to the boiling flask (works without oxygen).
-
Receiver: Add TBC (1000 ppm) directly into the empty receiving flask before you start. As the monomer distills over, it immediately dissolves the TBC and stabilizes.
-
Vacuum: Bleed a tiny amount of air (not pure nitrogen) into the system if you must use TBC in the pot, though PTZ is safer.
Q2: "My reaction mixture turned into a gel before I even started purification."
Diagnosis: Anionic polymerization initiated by basic impurities or thermal runaway. The Science: Fluorinated styrenes are electron-poor. If your synthesis involved a base (e.g., Heck coupling with amine bases, or a Grignard workup), residual alkalinity can trigger anionic polymerization even at room temperature. The Fix:
-
Acidic Quench: Ensure the crude reaction mixture is neutralized or slightly acidified (pH 5-6) immediately after the reaction.
-
Temperature: Never exceed 50°C during solvent removal (rotovap) without adding fresh inhibitor.
Q3: "How do I remove the inhibitor before polymerization?"
Diagnosis: You need "monomer grade" purity. The Protocol:
-
For TBC: Wash the monomer 3x with 1M NaOH (TBC turns bright red/purple in base, becoming water-soluble). Rinse with water until neutral, then brine, then dry over
. -
For TEMPO/PTZ: Pass the monomer through a short plug of Silica Gel (for PTZ) or Activated Alumina (for TBC). This is often preferred over aqueous washing for fluorinated monomers to avoid emulsion formation.
The "Golden Protocol": Purification of Pentafluorostyrene
This protocol is designed to isolate highly reactive fluorinated styrenes (e.g., CAS 653-34-9) while minimizing polymerization risk.
Phase 1: Preparation
-
Quench: Ensure crude material is free of bases. Wash with 0.1 M HCl if necessary.
-
Pre-Inhibition: Add Phenothiazine (0.1 wt%) to the crude oil. Do not use TBC here as we are about to apply heat and vacuum.
Phase 2: Vacuum Distillation Setup
-
Apparatus: Short-path distillation head (minimize surface area).
-
The "Double-Trap" Strategy:
-
Pot: Contains Crude + Phenothiazine.
-
Receiver: Pre-load with TBC (0.1 wt% of expected yield) .
-
-
Temperature Control:
-
Oil bath: Max 70°C.
-
Vacuum: < 5 mmHg (Essential to keep boiling point low).
-
Phase 3: The Workflow
Figure 2: The "Double-Trap" distillation workflow ensures protection in both the boiling flask and the receiving flask.
Storage & Handling Standards
-
Temperature: Store at -20°C or lower. Fluorinated styrenes have lower activation energies for auto-polymerization than styrene.
-
Atmosphere: If stabilized with TBC, store under Air (or lean air), not pure Nitrogen. TBC consumes oxygen to function.[1] If you must store under Nitrogen, you must use a nitroxide inhibitor (TEMPO).
-
Container: Amber glass or aluminum bottles to prevent UV-initiated radical formation.
References
-
Mechanism of Styrene Polymerization
-
Inhibitor Chemistry (TBC vs. Anaerobic)
-
Pentafluorostyrene Specifics
-
"2,3,4,5,6-Pentafluorostyrene Product Specification & Handling." Sigma-Aldrich / Merck. Link
- Beija, M., et al. (2011). "Synthesis and applications of poly(pentafluorostyrene)." Progress in Polymer Science.
-
Sources
purification methods for 3-fluoro-beta,beta-dibromostyrene (column chromatography)
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-fluoro-β,β-dibromostyrene via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general polarity of 3-fluoro-β,β-dibromostyrene and what does this imply for column chromatography?
A1: 3-fluoro-β,β-dibromostyrene is a nonpolar compound. The presence of two bromine atoms and one fluorine atom on the styrene backbone increases its molecular weight and introduces some polarizability, but the overall character is dominated by the hydrocarbon structure. This means you will be working with nonpolar mobile phases, such as hexane or petroleum ether, with small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane to achieve elution.[1][2]
Q2: What is the best stationary phase for this purification?
A2: Standard silica gel (70-230 or 230-400 mesh) is the most common and appropriate stationary phase. However, styrenic compounds can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or polymerization.[3][4] If you observe product loss, consider using deactivated silica gel or an alternative like neutral alumina.[3]
Q3: How do I determine the correct mobile phase (eluent)?
A3: The ideal mobile phase is determined using Thin Layer Chromatography (TLC). Test various solvent systems, starting with 100% hexane and gradually adding a more polar solvent. The goal is to find a system where the 3-fluoro-β,β-dibromostyrene has a Retention Factor (Rf) of approximately 0.2-0.4 for optimal separation on a column.[1]
Q4: Can this compound be visualized on a TLC plate?
A4: Yes. Due to the aromatic ring, 3-fluoro-β,β-dibromostyrene is UV-active. You can visualize it on a TLC plate with a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where it will appear as a dark spot.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific problems that may arise during the purification process in a detailed question-and-answer format.
Scenario 1: The compound is not eluting from the column.
Question: I've been flushing my column with the solvent system that showed a good Rf on my TLC plate, but nothing is coming off. What's wrong?
Answer: This is a common issue that can stem from several sources. Let's break down the possibilities:
-
Cause 1: Incorrect Solvent System. You may have inadvertently used a less polar solvent system than intended. Double-check the solvents you used to prepare the mobile phase.[3] It's also possible that the TLC plate and the bulk silica in your column have slightly different activities, requiring a more polar mobile phase for the column.
-
Solution 1: Gradually increase the polarity of your mobile phase. If you started with 2% ethyl acetate in hexane, try increasing to 5%, then 10%, and so on. Monitor the eluent with TLC to see when your compound begins to move.
-
Cause 2: On-Column Decomposition. Styrene derivatives can be susceptible to degradation on acidic silica gel.[3][4] The compound may have decomposed into highly polar baseline material that will not elute with nonpolar solvents.
-
Solution 2: First, test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If you see streaking or new baseline spots, decomposition is likely.[3] To solve this, you can either use a different stationary phase like neutral alumina or "deactivate" your silica gel by preparing the slurry with your mobile phase containing 0.5-1% triethylamine.
-
Cause 3: The Compound Eluted Unseen. It is possible the compound eluted very quickly in the first few fractions and was too dilute to detect.[3]
-
Solution 3: Concentrate the initial fractions you collected and re-analyze them by TLC.
Scenario 2: The separation is poor; all my fractions are mixed.
Question: My TLC plate showed a clear separation between my product and an impurity, but on the column, everything is co-eluting. Why is this happening?
Answer: This frustrating situation usually points to an issue with the column setup or sample loading, which compromises the resolving power seen on TLC.
-
Cause 1: Column Overloading. You have loaded too much crude material for the amount of silica gel used. A general rule of thumb is to use a silica-to-sample weight ratio of at least 50:1 for difficult separations. Overloading saturates the stationary phase, causing bands to broaden significantly and overlap.
-
Solution 1: Reduce the amount of crude material loaded or, more practically, use a larger column with more silica gel.
-
Cause 2: Poor Column Packing. If the silica gel is not packed uniformly, channels can form. The solvent and sample will flow through these channels faster, bypassing proper interaction with the stationary phase and leading to poor separation.
-
Solution 2: Ensure you are using a proper slurry packing method. Make sure the silica is fully suspended in the initial mobile phase and allowed to settle evenly without air bubbles. Gently tap the column as it settles to encourage a uniform bed.
-
Cause 3: Inappropriate Sample Loading. If your crude product is dissolved in a large volume of a solvent that is stronger (more polar) than your mobile phase, it will disrupt the top of the column as it's loaded. This causes the initial band to be very wide, making separation impossible.
-
Solution 3: Load your sample in the absolute minimum amount of solvent. For best results, use "dry loading": dissolve your crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.
Scenario 3: My product appears to be degrading during purification.
Question: The fractions I've collected contain my product, but also new, unidentified spots on the TLC. It seems the purification process itself is creating impurities. What should I do?
Answer: This strongly suggests your compound is unstable on the stationary phase. As mentioned, styrenes can be sensitive.
-
Cause: Acidity of Silica Gel. Standard silica gel has acidic silanol groups on its surface which can catalyze decomposition or polymerization of sensitive molecules like styrenes.[3][5]
-
Solution 1: Deactivate the Silica. Flush the packed column with your mobile phase containing 1% triethylamine before loading your sample. This neutralizes the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Switch to a more inert support. Neutral alumina is an excellent choice for compounds that are sensitive to acid. Florisil is another option.[3] You will need to re-optimize your mobile phase with TLC for these different stationary phases.
-
Solution 3: Work Quickly and Keep it Cold. If the decomposition is slow, simply running the column faster (using slight air pressure) and keeping the fractions cold can minimize the formation of byproducts.
Data & Reference Tables
Table 1: Common Solvents for Nonpolar Compound Chromatography
| Solvent | Polarity Index | Notes |
| Hexane / Petroleum Ether | 0.1 | The standard nonpolar base for the mobile phase. |
| Dichloromethane (DCM) | 3.1 | Good for dissolving many organics; often used with hexane. |
| Diethyl Ether | 2.8 | Can be used, but its high volatility can be problematic. |
| Ethyl Acetate (EtOAc) | 4.4 | A common polar modifier mixed with hexane. |
| Acetone | 5.1 | Generally too polar for this compound unless for flushing. |
Experimental Workflow & Protocols
Workflow Overview
The following diagram outlines the logical flow for the purification of 3-fluoro-β,β-dibromostyrene.
Caption: Workflow for column chromatography purification.
Detailed Step-by-Step Protocol
1. TLC Analysis to Determine Eluent: a. Dissolve a small amount of the crude 3-fluoro-β,β-dibromostyrene in dichloromethane. b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in a TLC chamber with a starting solvent system of 2% Ethyl Acetate in Hexane. d. Visualize under a UV lamp. e. Adjust the ratio of Ethyl Acetate to Hexane until the desired product spot has an Rf value between 0.2 and 0.4. This will be your primary eluting solvent.
2. Column Preparation: a. Select a glass column of appropriate size (e.g., for 1g of crude material, a 40mm diameter column is suitable). b. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in your starting, least polar solvent (e.g., 100% Hexane). Use approximately 50g of silica for every 1g of crude product. d. Pour the slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to help the silica settle into a uniform bed. e. Add another layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition. f. Drain the solvent until the level is just at the top of the sand. Never let the column run dry. [6]
3. Sample Loading (Dry Loading Method): a. Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL). b. Add 2-3g of silica gel to this solution. c. Swirl the mixture and then remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the prepared column, forming a neat, level layer.
4. Elution and Fraction Collection: a. Carefully add your determined eluting solvent (from Step 1) to the column. b. Open the stopcock and begin collecting the eluting solvent in test tubes or flasks (fractions). c. Maintain a constant level of solvent at the top of the column to avoid letting it run dry. Gentle pressure from a pump or airline can be used to speed up the flow rate if necessary.
5. Analysis and Product Isolation: a. Using TLC, spot every few fractions to monitor the elution of your compound. b. Once you have identified all the fractions that contain only your pure product, combine them in a larger round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified 3-fluoro-β,β-dibromostyrene.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting column chromatography.
References
-
Organic Syntheses Procedure. (n.d.). Palladium-phosphine-complex-catalyzed reaction of organolithium compounds and alkenyl halides. Organic Syntheses. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Rozen, S., & Brand, M. (1990). Method for the bromination of aromatic compound. U.S. Patent No. 4,954,648. Washington, DC: U.S. Patent and Trademark Office.
-
Benito, J. M., et al. (2018). Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. Beilstein Journal of Organic Chemistry, 14, 243-252. Retrieved from [Link]
-
Ogoshi, T., et al. (2017). Styrene Purification by Guest-Induced Restructuring of Pillar[5]arene. ACS Applied Materials & Interfaces, 9(7), 6334-6339. Retrieved from [Link]
-
Zhang, Q., et al. (2012). Preparation of Surface-Wrinkled Silica–Polystyrene Colloidal Composite Particles. Langmuir, 28(28), 10344-10352. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-662. Retrieved from [Link]
-
Pösch, M., et al. (2022). Kinetics of the Glass Transition of Silica-Filled Styrene–Butadiene Rubber: The Effect of Resins. Gels, 8(7), 406. Retrieved from [Link]
- Kashiwa, N., & Kioka, M. (1995). A purifying method of a styrene monomer. European Patent No. EP0662465A1.
-
D'Agosto, F., et al. (2015). Polystyrene grafting from silica nanoparticles via Nitroxide-Mediated-Polymerization (NMP): synthesis and SANS analysis with contrast variation method. Polymer Chemistry, 6(32), 5809-5822. Retrieved from [Link]
-
Zejmo, M., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Retrieved from [Link]
-
Reddit user discussion. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Pathak, T., et al. (2007). Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. Nucleosides, Nucleotides & Nucleic Acids, 26(1), 11-25. Retrieved from [Link]
-
Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chen, R., et al. (2011). Purification of Styrene from a Styrene/Ethylbenzene Mixture by Stripping Crystallization. Industrial & Engineering Chemistry Research, 50(15), 9276-9282. Retrieved from [Link]
-
Coeck, S., et al. (1995). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. Polymer Degradation and Stability, 47(3), 411-420. Retrieved from [Link]
-
Yoo, Y. S. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. Retrieved from [Link]
- Améduri, B. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187.
-
Thyzoid. (2022, March 27). Recycling polystyrene to make styrene [Video]. YouTube. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 28(7), 546-555. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Styrene. Carnegie Mellon University. Retrieved from [Link]
- Snead, D. R., & Jamison, T. F. (2015). Flow Chemistry in Organic Synthesis. Science of Synthesis: Flow Chemistry in Organic Synthesis, 1, 1-28.
-
Lin, P. H., et al. (2012). Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells. Toxicology and Applied Pharmacology, 263(2), 234-241. Retrieved from [Link]
-
Kaib, P. S. J., & List, B. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 138(11), 3669-3672. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
Sources
troubleshooting low conversion in Corey-Fuchs alkyne synthesis
Technical Support Center: Corey-Fuchs Alkyne Synthesis
Ticket ID: CF-SYNTH-OPT-001 Subject: Troubleshooting Low Conversion & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Overview
Welcome to the Corey-Fuchs Technical Support Hub. You are likely experiencing issues with the conversion of an aldehyde to a terminal alkyne. This transformation occurs in two distinct phases, each with unique failure modes:
-
Step 1 (Wittig-type): Formation of the gem-dibromoalkene.
-
Step 2 (Elimination/Rearrangement): Conversion to the alkyne via lithiation.[1]
This guide moves beyond standard textbook descriptions to address the "hidden" variables that cause experimental failure in drug discovery contexts.
Part 1: The Mechanism & Logic (Visualized)
To troubleshoot effectively, you must visualize the failure points. The following diagram maps the reaction pathway and the critical intermediates where stalling occurs.
Caption: Mechanistic flow of the Corey-Fuchs reaction highlighting the transition from aldehyde to alkyne and specific points of failure (steric stalling, thermal decomposition).
Part 2: Module 1 - Troubleshooting Step 1 (gem-Dibromoalkene)
The Symptom: Low conversion of aldehyde; presence of unreacted starting material or massive triphenylphosphine oxide (TPPO) contamination.
Diagnostic Q&A
Q1: My aldehyde is not converting, even with the standard 1:2:2 ratio. Why?
-
Root Cause: The active species, dibromomethylenephosphorane (
), is unstable and moisture-sensitive. In situ generation efficiency drops significantly with "wet" solvents or aged . -
The Fix:
-
Stoichiometry Boost: Increase the ratio to 1:4:4 (Aldehyde :
: ). -
The Ramirez Modification: For difficult substrates, adding Zinc dust (2.0 eq) acts as a halogen scavenger and accelerates ylide formation while suppressing side reactions [1].
-
Q2: The reaction turns into a black tar. Is my product gone?
-
Analysis: The reaction of
and is exothermic and can generate reactive radical species if not controlled. -
Protocol Adjustment: Ensure the generation of the ylide is performed at 0°C for 15–20 minutes before adding the aldehyde. Only warm to room temperature after the aldehyde addition.
Q3: How do I get rid of the massive amount of TPPO byproduct?
-
The "Pro" Tip: Chromatography is often insufficient for the 4 equivalents of TPPO generated.
-
Method A (Trituration): Suspend the crude residue in cold hexanes/pentane (10 mL/g). TPPO is insoluble; the dibromide is usually soluble. Filter off the white solid.[2]
-
Method B (ZnCl2 Precipitation): Dissolve crude in Ethanol/Ethyl Acetate and add
(2 eq per eq of TPPO). This forms a precipitating complex that can be filtered off [2].[2][3]
-
Part 3: Module 2 - Troubleshooting Step 2 (Alkyne Formation)
The Symptom: Isolation of monobromoalkenes (incomplete reaction) or complex decomposition mixtures.
Diagnostic Q&A
Q1: I isolated a vinyl bromide instead of the alkyne. What happened?
-
Root Cause: Insufficient base or quenching too early. The mechanism requires 2 equivalents of base:
-
Eq 1: Lithium-halogen exchange (forms the carbenoid).
-
Eq 2: Deprotonation of the acidic terminal alkyne proton (formed after rearrangement).
-
-
The Fix: Use 2.2 to 2.5 equivalents of n-BuLi. The intermediate acetylide must be formed quantitatively to drive the equilibrium.
Q2: My yield is low, and I see alkylated side products.
-
Root Cause: If the temperature rises above -78°C before the rearrangement is complete, the intermediate carbenoid can polymerize. Alternatively, excess n-BuLi can attack the newly formed alkyne or other functional groups (e.g., esters, carbamates).
-
The Fix:
-
Temperature: Maintain -78°C strictly during n-BuLi addition and for 1 hour post-addition.
-
Base Selection: For substrates with sensitive groups (esters, Boc-amines), switch from n-BuLi to LDA (Lithium Diisopropylamide) . LDA is bulky and less nucleophilic, preventing attack on the carbonyls while sufficiently strong to effect the elimination [3].
-
Part 4: Optimized Protocols
Protocol A: The "Ramirez" Modified Step 1 (Robust)
Best for: Valuable aldehydes, scale-up, and easy purification.
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Reagents: Add
(4.0 eq), (4.0 eq), and Zn dust (4.0 eq) to dry DCM ( concentration relative to aldehyde). -
Activation: Stir at 23°C for 24-30 hours. Note: The mixture will turn dark/viscous.
-
Addition: Add the Aldehyde (1.0 eq) in a minimal amount of DCM.
-
Workup: Dilute with pentane (precipitation of TPPO). Filter through a Celite pad.[4] Concentrate filtrate.[2][3][5]
Protocol B: Cryogenic Step 2 (Precision)
Best for: Maximizing conversion to the terminal alkyne.
-
Setup: Dissolve gem-dibromoalkene (1.0 eq) in dry THF (
). Cool to -78°C .[5][6][7] -
Lithiation: Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes.
-
Critical: Solution usually turns yellow/orange.
-
-
Rearrangement: Stir at -78°C for 1 hour. Allow to warm to 0°C over 30 minutes.
-
Quench:
-
For Terminal Alkyne: Add saturated
solution.[7] -
For Trapping: Add electrophile (e.g., MeI, aldehyde) at -78°C before warming.
-
Part 5: Troubleshooting Decision Matrix
Use this logic flow to determine your next experimental move.
Caption: Decision tree for diagnosing low yields in Corey-Fuchs synthesis, distinguishing between reagent quality, stoichiometry, and base selection issues.
Part 6: Summary Data & Stoichiometry
Table 1: Reagent Stoichiometry vs. Substrate Complexity
| Substrate Type | PPh3 : CBr4 Ratio | Additive | Base (Step 2) | Expected Yield |
| Simple Aromatic | 2.2 : 1.1 | None | n-BuLi (2.1 eq) | 85-95% |
| Steric/Aliphatic | 4.0 : 2.0 | Zn Dust (2.0 eq) | n-BuLi (2.2 eq) | 70-85% |
| Base Sensitive (e.g., Boc) | 4.0 : 2.0 | Zn Dust (2.0 eq) | LDA (2.2 eq) | 60-75% |
| Ultra-Labile | 4.0 : 2.0 | LiHMDS | Variable |
References
-
Corey, E. J.; Fuchs, P. L. (1972).[1][8] A synthetic method for the conversion of aldehydes to acetylenes.[1][5][9][10] Tetrahedron Letters, 13(36), 3769–3772. [1]
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. (2017).[11] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][3][11] The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Grandjean, D.; Pale, P.; Chuche, J. (1991). An improved procedure for the preparation of 1,1-dibromoalkenes from aldehydes. Tetrahedron Letters, 32(26), 3043–3044.
Sources
- 1. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Workup [chem.rochester.edu]
handling carbon tetrabromide and triphenylphosphine safely in scale-up
Topic: Safe Handling of Carbon Tetrabromide (
Executive Summary
The Appel reaction converts alcohols to alkyl bromides under mild, neutral conditions.[1] However, transitioning this chemistry from gram-scale to kilogram-scale presents three distinct failure modes:
-
Safety:
is a volatile hepatotoxin that sublimes easily, posing inhalation risks. -
Thermodynamics: The formation of the phosphonium salt is highly exothermic.
-
Downstream Processing: Removal of stoichiometric triphenylphosphine oxide (
) is the primary bottleneck in process chemistry.
This guide provides engineered solutions to these specific challenges.
Module 1: Reagent Handling & Safety Engineering
Q: How do I handle Carbon Tetrabromide ( ) safely on a large scale?
A: Treat
Protocol: The "Solution Transfer" Method
Do not charge solid
-
Dissolution: Dissolve
in your reaction solvent (typically DCM, Toluene, or MeCN) in a dedicated, closed vessel inside a fume hood. -
Transfer: Transfer this solution to the main reactor via a peristaltic pump or vacuum transfer.
-
PPE: Double gloving (Nitrile + Laminate/Barrier) is required. Standard nitrile degrades rapidly upon exposure to concentrated halogenated solutions.
Q: is clogging my solids charging port. How do I fix this?
A:
Troubleshooting Steps:
-
Use Flaked/Pelletized Grades: Avoid "powder" grades which have higher surface area for oxidation and static.
-
Inert Charging: Use a Solids Addition Funnel (powder addition funnel) with a nitrogen sweep.
-
Melt Charging (Advanced): If the reactor design allows, melt
(MP ~80°C) and transfer as a liquid, though this requires heated lines and is generally reserved for >100kg batches.
Safety Data & Exposure Limits
| Compound | Hazard Class | OEL/TLV | Engineering Control |
| Carbon Tetrabromide | Hepatotoxin, Eye Irritant | 0.1 ppm (TWA) | Closed system transfer; Local Exhaust Ventilation (LEV). |
| Triphenylphosphine | Sensitizer, Neurotoxin | N/A (Treat as hazardous) | Dust mask (N95/P3) or PAPR during solids charging. |
| Bromoform ( | Carcinogen (Byproduct) | 0.5 ppm (Skin) | Scrubber connection on reactor vent. |
Module 2: Reaction Control & Thermodynamics
Q: The reaction exothermed violently upon addition. What went wrong?
A: You likely mixed all reagents at once or added them in the wrong order.
The formation of the active species (
The "Dos and Don'ts" of Addition
-
DO cool the reactor to 0°C–5°C before mixing.
-
DO NOT add solid
to a warm solution of and Alcohol. -
Recommended Protocol:
-
Dissolve Alcohol and
in solvent. Cool to 0°C. -
Add
(solution or solid) slowly while monitoring internal temperature ( ). -
Maintain
to prevent runaway and minimize side reactions (like elimination).
-
Q: My yield is low, and I see significant Bromoform ( ). Why?
A: Moisture ingress or incorrect stoichiometry. Bromoform is generated when the intermediate bromophosphonium salt reacts with water instead of the alcohol, or via "haloform-type" side reactions.
Corrective Actions:
-
Dry Solvents: Ensure water content is <200 ppm (Karl Fischer titration).
-
Stoichiometry: Use a slight excess of
(1.2 equiv) and (1.2 equiv) relative to the alcohol to account for moisture scavenging.
Module 3: The Removal (The "Silver Bullet")
Q: Chromatography is impossible at this scale. How do I remove Triphenylphosphine Oxide ( )?
A: Use Zinc Chloride (
The
-
Solvent Swap: If your reaction is in DCM (where the complex is soluble), swap the solvent to Ethyl Acetate (EtOAc) , Isopropyl Acetate (IPAc) , or Ethanol .
-
Complexation: Add anhydrous
(approx. 1.5 – 2.0 equivalents relative to used). -
Agitation: Stir at room temperature for 2–4 hours. A thick white precipitate will form (
). -
Filtration: Filter the solid. The product remains in the filtrate.
-
Wash: Wash the filter cake with a small amount of the solvent.
Data: Solvent Efficiency for Removal
| Solvent | Notes | |
| Ethanol | > 99% | Best performance; product must be soluble in EtOH. |
| Ethyl Acetate | > 95% | Excellent general-purpose solvent. |
| Toluene | < 50% | Avoid. Complex is partially soluble. |
| DCM | 0% | Avoid. Complex is fully soluble. |
Visual Workflows
Workflow 1: Safe Reaction Setup & Execution
This diagram outlines the critical path for handling the exotherm and toxicity risks.
Caption: Step-by-step process flow emphasizing the "Solution Transfer" method for
Workflow 2: Removal Decision Tree
Follow this logic to determine the best purification strategy without chromatography.
Caption: Decision matrix for implementing the Zinc Chloride precipitation method for TPPO removal.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[2] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][5][6] The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11205, Carbon tetrabromide.
-
Denton, R. M., An, J., & Adeniran, B. (2011). Phosphine oxide-catalysed chlorination of alcohols via an Appel-type mechanism.[1][7][8] Chemical Communications, 47, 10109-10111.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Deciphering the Isotope Pattern of Dibrominated Compounds in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. Among the various isotopic signatures that guide our interpretations, the pattern exhibited by compounds containing two bromine atoms is particularly distinctive and informative. This guide provides an in-depth exploration of the characteristic 1:2:1 isotope pattern of dibrominated compounds, offering both the theoretical underpinnings and practical, field-proven insights to confidently identify these molecules in your own analyses.
Section 1: The Fundamental Principle: Bromine's Isotopic Abundance
The unique isotopic signature of bromine-containing compounds is a direct consequence of the natural abundance of its two stable isotopes: bromine-79 (⁷⁹Br) and bromine-81 (⁸¹Br). These two isotopes exist in almost equal measure, with a near 1:1 ratio in nature.[1][2][3] This near-equal distribution is the fundamental reason for the characteristic patterns observed in mass spectrometry. For a compound containing a single bromine atom, this results in two peaks of roughly equal intensity separated by two mass-to-charge units (m/z): the molecular ion peak (M) and the M+2 peak.[2][4]
Section 2: The Dibromo Signature: Unraveling the 1:2:1 Triplet
When a molecule contains two bromine atoms, the interplay of their isotopic combinations gives rise to a highly characteristic triplet of peaks: M, M+2, and M+4.[5][6] The relative intensities of these peaks follow a predictable 1:2:1 ratio.[4][5][6] This pattern is a powerful diagnostic tool for identifying dibrominated compounds.
Causality of the 1:2:1 Pattern
The origin of this 1:2:1 ratio lies in the statistical probability of the different isotopic combinations within the molecule. Let's consider a molecule containing two bromine atoms (Br₂):
-
The M Peak: This peak corresponds to the molecule where both bromine atoms are the lighter isotope, ⁷⁹Br. The probability of this is approximately 0.5 * 0.5 = 0.25.
-
The M+2 Peak: This peak arises from molecules containing one ⁷⁹Br atom and one ⁸¹Br atom. There are two ways for this to occur (⁷⁹Br-¹⁸¹Br and ⁸¹Br-⁷⁹Br), so the probability is (0.5 * 0.5) + (0.5 * 0.5) = 0.5.
-
The M+4 Peak: This peak represents the molecule where both bromine atoms are the heavier isotope, ⁸¹Br. The probability of this is approximately 0.5 * 0.5 = 0.25.
These probabilities translate directly to the observed peak intensities, resulting in the characteristic 1:2:1 ratio.
Visualizing the Isotopic Combinations
The following diagram illustrates the probabilistic combination of bromine isotopes in a dibrominated molecule, leading to the M, M+2, and M+4 peaks.
Caption: Isotopic combinations of a dibrominated molecule.
Section 3: Experimental Data and Interpretation
The theoretical 1:2:1 ratio provides a robust framework for identifying dibrominated compounds from their mass spectra. High-resolution mass spectrometry further enables the reliable identification of these compounds with high specificity.[7]
Comparative Data Summary
The following table summarizes the expected m/z values and relative abundances for the molecular ion cluster of a hypothetical dibrominated compound with a molecular formula of C₆H₄Br₂.
| Peak | Isotopic Composition | Theoretical m/z | Relative Abundance |
| M | C₆H₄(⁷⁹Br)₂ | 234 | 1 |
| M+2 | C₆H₄(⁷⁹Br)(⁸¹Br) | 236 | 2 |
| M+4 | C₆H₄(⁸¹Br)₂ | 238 | 1 |
Note: The m/z values are calculated using the integer masses of the most abundant isotopes of carbon (¹²C) and hydrogen (¹H).
Step-by-Step Protocol for Mass Spectrum Interpretation
-
Identify the Molecular Ion Cluster: Scan the high m/z region of the mass spectrum for a group of peaks that could represent the molecular ion.
-
Look for the Characteristic Triplet: Search for a pattern of three peaks separated by 2 m/z units.
-
Evaluate the Intensity Ratio: Measure the relative intensities of these three peaks. A ratio of approximately 1:2:1 is a strong indicator of the presence of two bromine atoms.
-
Consider Fragmentation Patterns: Halogens are often easily lost during mass spectrometry.[3] Look for fragment ions that show the loss of one or both bromine atoms. The remaining fragment ions may also exhibit the characteristic isotopic pattern if they still contain bromine. For instance, the loss of one bromine atom from a dibrominated compound will result in a fragment ion with a 1:1 M/(M+2) isotope pattern.
-
Confirm with High-Resolution Data: Whenever possible, utilize high-resolution mass spectrometry to obtain accurate mass measurements. This will allow for the determination of the elemental composition and further confirm the presence of two bromine atoms.[7][8]
Section 4: Comparison with Other Halogens
The isotopic patterns of other halogens, such as chlorine, are distinct from that of bromine, allowing for clear differentiation in a mass spectrum.
-
Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][9] A compound with one chlorine atom will show an M and M+2 peak with a 3:1 intensity ratio. A compound with two chlorine atoms will exhibit M, M+2, and M+4 peaks in a 9:6:1 ratio.[2][9]
This distinct difference in isotopic patterns makes mass spectrometry a powerful tool for unambiguously identifying the halogen content of a molecule.
Section 5: Conclusion
The 1:2:1 isotopic pattern of dibrominated compounds is a distinctive and reliable signature in mass spectrometry. By understanding the principles of isotopic abundance and applying a systematic approach to spectral interpretation, researchers can confidently identify these compounds in complex mixtures. This guide provides the foundational knowledge and practical steps to leverage this unique isotopic signature in your analytical workflows, enhancing the accuracy and efficiency of your research and development efforts.
References
-
Isotope Abundance. (2022, July 3). Chemistry LibreTexts. [Link]
-
Isotopes of bromine. Wikipedia. [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
The M+1 & M+2 Peaks. (2023). Cambridge (CIE) AS Chemistry Revision Notes. [Link]
-
Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. [Link]
-
ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University. [Link]
-
Why chlorine and bromine shows M+4 and M+6 peaks in mass spectrum? (2018, May 25). ResearchGate. [Link]
-
Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. [Link]
-
Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. Journal of Chromatographic Science. [Link]
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Strategic Characterization of gem-Dibromoalkenes via IR Spectroscopy
Topic: IR Spectroscopy Characteristic Peaks for gem-Dibromoalkenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
gem-Dibromoalkenes (1,1-dibromoalkenes) are pivotal synthetic intermediates, most notably serving as the precursors to terminal alkynes via the Corey-Fuchs reaction or Ramirez olefination . In drug discovery, they function as bioisosteres for carbonyl groups and as metabolic "speed bumps" due to the steric bulk and lipophilicity of the dibromomethylene moiety.
For the synthetic chemist, the critical analytical challenge is often distinguishing the gem-dibromoalkene intermediate from the starting aldehyde/ketone or the subsequent alkyne product. While NMR (
This guide objectively compares the spectral signature of gem-dibromoalkenes against their chlorinated analogs and common synthetic precursors, providing a self-validating protocol for structural confirmation.
Mechanistic Spectral Analysis
The infrared spectrum of a gem-dibromoalkene is defined by the interplay between the inductive withdrawal of the halogens and the mass effect of the heavy bromine atoms.
The "Heavy Atom" Effect on C=C Stretching
Unlike standard alkyl-substituted alkenes (
-
Inductive Effect: The electronegative bromine atoms withdraw electron density, theoretically stiffening the C=C bond (increasing
). -
Mass Effect: The high atomic mass of bromine (79.9 amu) drastically increases the reduced mass (
) of the system. -
Net Result: The mass effect dominates. The C=C stretch shifts to lower frequencies (
) compared to non-halogenated alkenes. This band is often weak to medium intensity due to the symmetry of the terminus reducing the dipole change during vibration.
Comparative Data: gem-Dibromo vs. Alternatives
| Spectral Feature | gem-Dibromoalkene ( | gem-Dichloroalkene ( | Terminal Alkyne ( | Aldehyde ( |
| C=C / C=O / C | 1580 – 1615 cm | 1610 – 1625 cm | 2100 – 2260 cm | 1720 – 1740 cm |
| Vinylic/Aldehydic C-H Stretch | 3000 – 3050 cm | 3030 – 3130 cm | ~3300 cm | 2720 & 2820 cm |
| C-X / Fingerprint | 600 – 700 cm | ~600 & 800 cm | N/A | N/A |
| C-H Out-of-Plane Bend | ~780 – 840 cm | ~875 cm | 600 – 700 cm | N/A |
Critical Insight: The shift from gem-dichloro to gem-dibromo (~20-30 cm
redshift) is a direct consequence of the mass increase from Cl (35.5) to Br (79.9).
Detailed Characteristic Regions
Region A: The Vinylic "Survivor" (3000 – 3100 cm
)
If synthesizing from an aldehyde (
-
Observation: A weak but distinct shoulder just above
. -
Differentiation:
-
vs. Aldehyde: The aldehyde C-H (Fermi resonance doublet at 2720/2820 cm
) disappears . -
vs. Alkyne: The alkyne C-H is much higher (
) and sharper.[1] -
vs. Ketone-derived (
): If your starting material was a ketone, this region will be silent above (assuming no aromatic rings).
-
Region B: The Halogenated Double Bond (1580 – 1620 cm
)
This peak is often obscured if aromatic rings are present (aromatic C=C skeletal vibrations occur at 1500 and 1600 cm
-
Protocol: Look for a new band emerging near
that was absent in the saturated starting material. -
Warning: Do not confuse this with the carbonyl stretch (
). Complete disappearance of the C=O band is the primary indicator of reaction completion.
Region C: The Fingerprint Rumble (600 – 750 cm
)
The C-Br stretching vibrations are intense and appear in the low-frequency region.
-
Geminal Coupling: The two bromine atoms on the same carbon create symmetric and asymmetric stretching modes, often resulting in a doublet or complex set of bands between 600 and 700 cm
. -
Validation: This region is distinct from the C-Cl stretch (which extends up to 800 cm
).
Experimental Protocol: Validating the Synthesis
Objective: Confirm conversion of Benzaldehyde to
Step-by-Step Workflow:
-
Sample Preparation:
-
Liquids: Prepare a thin film between NaCl or KBr plates. Note: Avoid thick films; the strong C-Br bands can bottom out the detector.
-
Solids: Use the KBr pellet method (1-2 mg sample in 100 mg KBr) or ATR (Attenuated Total Reflectance). ATR is preferred for speed but may show slight frequency shifts (-2 to -5 cm
) compared to transmission.
-
-
Baseline Check (Starting Material):
-
Confirm presence of strong C=O at
. -
Confirm aldehyde C-H doublet at
.
-
-
Product Scan (The gem-Dibromoalkene):
-
Checkpoint 1 (Carbonyl Loss): The region
must be clear. Any peak here indicates unreacted starting material. -
Checkpoint 2 (The Shift): Identify the new C=C band near
. -
Checkpoint 3 (The Heavy End): Verify strong absorption <
.
-
-
Differentiation from Alkyne (Over-reaction):
-
If the reaction conditions were too harsh (e.g., excess base), elimination to the alkyne may occur.
-
Red Flag: Appearance of a sharp peak at
( C-H) or a weak band at (C C).[1]
-
Diagnostic Logic Tree
The following diagram outlines the logical flow for identifying the gem-dibromoalkene intermediate during a standard olefination workflow.
Figure 1: Decision logic for monitoring the synthesis of gem-dibromoalkenes from carbonyl precursors.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1,1-Dichloroethylene. National Institute of Standards and Technology.[2] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]
-
Doc Brown's Chemistry. Infrared Spectrum of 1,1-Dibromoethane (Analogue Analysis). [Link]
-
Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]
Sources
Distinguishing gem-Dibromoalkenes from Monobromoalkenes by NMR Spectroscopy: A definitive guide for researchers.
In the landscape of organic synthesis and pharmaceutical development, the precise structural elucidation of intermediates and final products is paramount. Among the vast array of spectroscopic techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for unraveling the intricate details of molecular architecture. This guide provides a comprehensive, in-depth comparison of the NMR spectral features of gem-dibromoalkenes and monobromoalkenes, equipping researchers with the knowledge to confidently distinguish between these two classes of compounds.
The distinction between a geminal (gem) dibromoalkene, where two bromine atoms are attached to the same carbon of the double bond, and a monobromoalkene is a critical task. These structural isomers can exhibit vastly different reactivities and lead to divergent synthetic outcomes. This guide will delve into the nuances of ¹H and ¹³C NMR spectroscopy, highlighting the key diagnostic chemical shifts and coupling constants that enable their unambiguous identification.
The Foundational Principles: Electronic Effects of Bromine on NMR Spectra
The presence of electronegative bromine atoms significantly influences the electronic environment of nearby nuclei, leading to predictable shifts in their NMR resonance frequencies.[1][2] In both gem-dibromoalkenes and monobromoalkenes, the bromine atom(s) withdraw electron density from the double bond through an inductive effect.[3] This deshielding effect generally causes the protons and carbons of the alkene to resonate at a lower field (higher ppm values) compared to their non-halogenated counterparts.[4][5][6]
However, the magnitude of this deshielding and the resulting spectral patterns are distinctly different for gem-dibromo and monobromo systems, providing the basis for their differentiation.
Comparative Data Analysis: ¹H and ¹³C NMR Spectral Hallmarks
The most effective way to distinguish between these two classes of compounds is to analyze and compare their characteristic NMR data. The following table summarizes the typical chemical shift ranges observed for vinylic protons and carbons in both gem-dibromoalkenes and monobromoalkenes.
| Compound Type | ¹H Chemical Shift (δ, ppm) of Vinylic Protons | ¹³C Chemical Shift (δ, ppm) of Vinylic Carbons |
| gem-Dibromoalkene | Typically a singlet in the range of 6.0 - 7.5 ppm | C=CBr₂: 80 - 100 ppm C=CBr₂: 130 - 145 ppm |
| Monobromoalkene | Varies for E and Z isomers, typically in the range of 5.5 - 6.5 ppm | C-Br: 105 - 120 ppm C-H: 120 - 135 ppm |
¹H NMR Spectroscopy: A Tale of Two Signals
The most striking difference in the ¹H NMR spectra lies in the signal of the vinylic proton(s).
-
gem-Dibromoalkenes (R-CH=CBr₂): In a terminal gem-dibromoalkene, the lone vinylic proton typically appears as a singlet . This is because there are no adjacent protons to couple with. The strong deshielding effect of the two bromine atoms shifts this proton significantly downfield, generally into the 6.0 - 7.5 ppm region. For example, the vinylic proton of 1,1-dibromo-1-hexene resonates at approximately 6.5 ppm.
-
Monobromoalkenes (R-CH=CHBr): In contrast, monobromoalkenes exhibit more complex ¹H NMR spectra due to proton-proton coupling.
-
The vinylic protons will appear as doublets or more complex multiplets, depending on the substitution pattern.
-
The chemical shifts of these protons are typically found in the 5.5 - 6.5 ppm range, slightly upfield compared to their gem-dibromo counterparts due to the presence of only one deshielding bromine atom.
-
Crucially, the coupling constant (J-coupling) between the vinylic protons provides valuable stereochemical information. Trans isomers generally display a larger coupling constant (J = 11-18 Hz) than cis isomers (J = 6-14 Hz).[4]
-
¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton
The ¹³C NMR spectrum provides complementary and often definitive evidence for distinguishing between these isomers.[7]
-
gem-Dibromoalkenes (R-CH=CBr₂): The most diagnostic signal is that of the carbon atom bearing the two bromine atoms (C=CBr₂). This carbon is highly shielded by the two heavy bromine atoms and typically resonates in the upfield region of the sp² carbons, around 80 - 100 ppm . The other sp² carbon (C=CBr₂) appears further downfield, in the range of 130 - 145 ppm .
-
Monobromoalkenes (R-CH=CHBr): In monobromoalkenes, both vinylic carbons resonate at lower fields compared to the CBr₂ carbon of a gem-dibromoalkene. The carbon atom bonded to the bromine (C-Br) typically appears between 105 - 120 ppm , while the other vinylic carbon (C-H) is found in the 120 - 135 ppm region.[8][9]
Experimental Workflow: Acquiring High-Quality NMR Data
To ensure accurate and reliable data for structural elucidation, a standardized experimental protocol is essential.
Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the bromoalkene sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring high-quality NMR spectra.
Case Study: Differentiating 1,1-Dibromo-1-hexene and (E)-1-Bromo-1-hexene
To illustrate the practical application of these principles, let's consider the hypothetical NMR spectra of 1,1-dibromo-1-hexene and (E)-1-bromo-1-hexene.
1,1-Dibromo-1-hexene:
-
¹H NMR: A singlet for the vinylic proton at ~6.5 ppm.
-
¹³C NMR: A signal for the CBr₂ carbon at ~88 ppm and a signal for the adjacent sp² carbon at ~138 ppm.
(E)-1-Bromo-1-hexene:
-
¹H NMR: Two doublets for the vinylic protons around 5.8-6.2 ppm, with a large coupling constant of ~15 Hz.
-
¹³C NMR: A signal for the C-Br carbon at ~110 ppm and a signal for the other vinylic carbon at ~130 ppm.
Structural and Spectral Comparison Diagram
Caption: Key structural and NMR differences between the two isomers.
Conclusion
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Modgraph. (n.d.). Proton chemical shifts in NMR, part 17. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Uenishi, J. I., KIRA, H., & Hiraoka, M. (1998). Stereoselective Hydrogenolysis of 1,1-Dibromo-1-alkenes and Stereospecific Synthesis of Conjugated (Z)-Alkenyl Compounds. The Journal of Organic Chemistry, 63(24), 8765–8773. [Link]
-
Royal Society of Chemistry. (2021). The thioamidation of gem-dibromoalkenes in an aqueous medium. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]
-
Indian Institute of Technology Kanpur. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
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- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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- 7. youtube.com [youtube.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. bhu.ac.in [bhu.ac.in]
Comparative Guide: Melting Point Behavior of Fluorinated Dibromostyrene Isomers
The following guide is a technical comparative analysis designed for research scientists and drug development professionals. It synthesizes specific physicochemical data with structural theory to explain the melting point (MP) variations among fluorinated dibromostyrene isomers.
Executive Summary
Fluorinated dibromostyrenes are critical intermediates in the synthesis of optoelectronic polymers and pharmaceutical pharmacophores. Their physical state—specifically melting point (MP)—dictates purification strategies (crystallization vs. distillation) and polymerization kinetics.
This guide compares the two primary structural classes of these isomers:
-
Vinyl-Substituted Isomers: (e.g.,
-dibromo-4-fluorostyrene)[1] -
Ring-Substituted Isomers: (e.g., 3,5-dibromo-4-fluorostyrene)
Key Finding: Isomeric positioning drives phase behavior. Ring-substituted isomers , particularly those with
Structural Classification & Melting Point Data
The melting point is not merely a physical constant; it is a direct readout of the intermolecular forces (Van der Waals, dipole-dipole, and halogen bonding) defined by the isomer's geometry.
Table 1: Comparative Physical Properties
| Isomer Class | Compound Name | Structure Type | Approx. MP / State (RT) | Key Intermolecular Force |
| Vinyl-Substituted | 4-Fluoro- | Gem-dibromoalkene | Liquid / Low-Melt Solid (< 30°C)* | Weak dipole stacking; steric bulk of Br disrupts packing.[1] |
| Ring-Substituted | 3,5-Dibromo-4-fluorostyrene | Aryl-dibromo | Solid (Est. 60–80°C)** | Strong Halogen Bonding (Br[1]···Br); High Symmetry. |
| Reference | 4-Fluorostyrene | Unsubstituted Vinyl | Liquid (-36°C) [1] | Minimal intermolecular interaction.[1] |
| Reference | 1,4-Dibromobenzene | Aryl-dibromo (No vinyl) | Solid (87°C) [2] | Perfect symmetry; dense crystal packing.[1] |
*Note: 1-(2,2-dibromovinyl)benzene (non-fluorinated) is a liquid.[1][2][3] The addition of p-Fluoro increases crystallinity but often results in oils or low-melting solids. **Note: Extrapolated from the precursor 3,5-dibromo-4-fluorobenzaldehyde (MP 120°C) [3].[1] The vinyl group typically lowers MP relative to the aldehyde due to loss of polarity.
Comparison Logic (The "Why")
-
Symmetry (Carnelley’s Rule): High molecular symmetry allows molecules to pack more efficiently in the crystal lattice. The 3,5-dibromo-4-fluorostyrene possesses a plane of symmetry that the
-isomer lacks. This entropic advantage invariably leads to a higher MP. -
Halogen Bonding: In ring-substituted isomers, the Bromine atoms are rigidly held on the aromatic ring, facilitating directional
interactions (Type II halogen bonding). In vinyl-substituted isomers, the rotational freedom of the styrene bond and the steric clash of the gem-bromines destabilize these networks.
Synthetic Pathways & Purity Impact[1][5]
The synthesis method dictates the impurity profile, which causes MP depression (colligative property). Understanding the pathway is essential for interpreting experimental MP data.
Diagram 1: Synthetic Divergence of Isomers
This workflow illustrates how structural choices are made upstream, affecting the final physical state.
Caption: Divergent synthesis pathways.[1] Path A yields vinyl-halogenated liquids; Path B yields ring-halogenated solids.
Experimental Protocol: Accurate MP Determination
For fluorinated styrenes, standard capillary melting point methods are prone to error due to sublimation and thermal polymerization near the melting point.
Recommended Method: Differential Scanning Calorimetry (DSC)
Objective: Eliminate subjective visual errors and prevent oxidative degradation during measurement.
Step-by-Step Protocol
-
Sample Prep: Encapsulate 2–5 mg of the dibromostyrene isomer in a hermetically sealed aluminum pan. Crucial: Hermetic sealing prevents sublimation of volatile isomers.
-
Reference: Use an empty, matched aluminum pan.
-
Cycle 1 (Thermal History Erasure):
-
Cool to -50°C.
-
Heat to 10°C above expected MP at 10°C/min.
-
Note: Discard this data; it reflects packing history (crystallinity) from the synthesis solvent.
-
-
Cooling: Cool at 5°C/min to -50°C to induce controlled crystallization.
-
Cycle 2 (Measurement):
-
Heat at 2°C/min.
-
Record: Onset Temperature (
) as the melting point, not the peak maximum.
-
Diagram 2: DSC Interpretation Logic
Decision tree for validating melting point data against polymerization artifacts.
Caption: Logical workflow for interpreting DSC data to distinguish true melting from polymerization.
Application Context: Why MP Matters
Polymerization Kinetics
-
Solid Monomers (Ring-Substituted): Capable of Topochemical Polymerization in the solid state. If the crystal lattice aligns the vinyl groups (< 4 Å distance), polymerization can occur spontaneously upon heating, often yielding stereoregular polymers.
-
Liquid Monomers (Vinyl-Substituted): Require standard solution or bulk polymerization initiators (AIBN).
Purification
-
3,5-Dibromo-4-fluorostyrene: Can be purified to >99.9% via recrystallization (e.g., from Ethanol/Water), essential for pharmaceutical applications.
-
4-Fluoro-
-dibromostyrene: Requires vacuum distillation. High temperatures during distillation risk spontaneous polymerization; inhibitors (e.g., t-butylcatechol) are mandatory.
References
-
National Institutes of Health (PubChem). (2025).[3] 4-Fluorostyrene (CID 67883) - Physical Properties. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025).[3] 1,4-Dibromobenzene (CID 7804) - Melting Point Data.[1][4] Retrieved from [Link]
Sources
Safety Operating Guide
Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- proper disposal procedures
Executive Summary: Immediate Action Card
For the researcher holding a vial of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- (also known as 3-fluoro-β,β-dibromostyrene), this compound represents a specialized class of halogenated organic intermediates often used in cross-coupling or Ramirez-Corey-Fuchs alkynylation.[1][2]
Crucial Directive: This material must NEVER be combined with non-halogenated solvents (e.g., acetone, hexane) or disposed of down the drain. It requires a dedicated Halogenated Waste stream due to the generation of corrosive acid gases (HBr, HF) upon thermal destruction.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, we must first understand its reactivity profile. This is not merely "organic waste"; it is a reactive gem-dibromoalkene.[1][2]
| Property | Specification | Operational Implication |
| Structure | 3-F-C₆H₄-CH=CBr₂ | Contains Fluorine and Bromine .[1][2][3][4][5][6] High halogen content (>50% by mass). |
| Reactivity | gem-Dibromoalkene | Susceptible to Fritsch-Buttemberg-Wiechell rearrangement in the presence of strong bases (e.g., organolithiums), potentially generating reactive carbenoids or alkynes exothermically.[1] |
| Hazard Class | Irritant / Aquatic Toxin | Treat as a skin/eye irritant and marine pollutant. |
| Waste Code | D001 (Ignitable - if in solvent) / Halogenated | Must go to high-temperature incineration with acid gas scrubbing.[1][2] |
Pre-Disposal Segregation & Handling
The Scientific Logic (Causality): Why do we segregate?
-
Incineration Chemistry: When this compound is incinerated, the bromine and fluorine atoms convert to Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) . Standard incinerators cannot handle these corrosive gases without specialized scrubbers. Mixing this with non-halogenated waste risks damaging facility infrastructure and violating EPA/RCRA compliance.
-
Chemical Incompatibility: gem-Dibromoalkenes are electrophilic.[1][2] Mixing them with waste streams containing strong nucleophiles (amines, thiols) or strong bases can trigger uncontrolled alkylation or elimination reactions in the waste drum.
Segregation Protocol:
-
Primary Stream: Halogenated Organic Waste .
-
Incompatible Streams: Do NOT mix with strong bases (NaOH, KOH), organolithiums, or oxidizers (Peroxides, Nitric Acid).[2]
Step-by-Step Disposal Workflows
Scenario A: Routine Lab Waste (Mother Liquors & Solids)
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[2] Avoid metal cans, as HBr evolution (from slow hydrolysis) can corrode metal.[7]
-
Dilution (Liquid Waste): If the material is in solution (e.g., DCM, Chloroform), pour directly into the Halogenated Waste carboy.
-
Solids Disposal:
-
Dissolve small amounts (<5g) in a minimal amount of Dichloromethane (DCM) or Acetone and add to the Halogenated Liquid stream.
-
For larger amounts (>5g), place the solid in a screw-top jar, label it clearly, and designate it for Lab Pack disposal.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-" (Write full name).
-
Hazard Checkbox: Toxic, Irritant.
-
Scenario B: Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.
-
PPE: Wear Nitrile gloves (double-gloved), safety goggles, and a lab coat.[2][7]
-
Absorb: Do not use paper towels (fire risk if flammable solvents are present). Use vermiculite , diatomaceous earth , or a polypropylene spill pad .
-
Collect: Scoop the contaminated absorbent into a heavy-duty plastic bag or wide-mouth jar.[1][2]
-
Decontaminate: Wipe the surface with a soap/water solution, followed by an acetone rinse. Collect these rinses into the Halogenated Waste container.
Decision Logic Visualization
The following diagram illustrates the decision-making process for disposing of gem-dibromoalkenes, ensuring compliance and safety.
Figure 1: Decision tree for the segregation and disposal of halogenated styrene derivatives. Note that even if the solvent is non-halogenated (e.g., Acetone), the presence of the fluorinated/brominated solute mandates the Halogenated Waste stream.[2]
Regulatory Compliance & Documentation
To ensure your lab remains audit-ready, adhere to these regulatory standards:
-
RCRA Classification: This material is not P-listed or U-listed by specific name, but it falls under Characteristic Waste if ignitable (D001) or reactive.[2] It is universally treated as Halogenated Solvent Waste (F-listed codes often applied broadly in mixed streams, e.g., F002).[2]
-
Inventory Management: Deduct the disposed amount from your chemical inventory system immediately to prevent "ghost inventory" during safety audits.
References
-
University of Illinois Urbana-Champaign (UIUC). (n.d.).[2] Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from [Link][2]
-
Yale University. (n.d.). Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. Retrieved from [Link][2]
-
Braun, M., et al. (2012). Bromine-lithium exchange on gem-dibromoalkenes. ePrints Soton.[1][2] Retrieved from [Link] (Context on reactivity/incompatibility with bases).
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link][2]
Sources
- 1. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]
- 2. Benzene, (1,2,2-trifluoroethenyl)- | C8H5F3 | CID 67971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMO-3-(TRIFLUOROMETHYL)BENZENE | CAS 401-78-5 [matrix-fine-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal Protective Equipment (PPE) & Handling Guide: Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-
Part 1: Executive Safety Assessment & Hazard Logic
The "Why" Behind the Protocol: As a researcher handling 1-(2,2-dibromoethenyl)-3-fluoro-benzene, you are likely utilizing it as a precursor for terminal alkynes (via Corey-Fuchs rearrangement) or in palladium-catalyzed cross-couplings (Stille/Suzuki).
While specific toxicological data for this exact isomer is sparse in public registries, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound with elevated caution compared to standard organic intermediates.
-
Lipophilicity & Penetration: The meta-fluorine substituent significantly increases the lipophilicity of the styrene core, enhancing its ability to penetrate the stratum corneum (outer skin layer).
-
Alkylating Potential: The gem-dibromoalkene moiety is an electrophilic site. It poses a risk of alkylating biological macromolecules (proteins/DNA), classifying it as a potential sensitizer and severe irritant .
-
Lachrymator Risk: Many halogenated styrene derivatives are potent lachrymators (tear agents). All handling must assume this property to prevent laboratory contamination.
Core Hazard Classifications (Inferred):
-
H317: May cause an allergic skin reaction (Sensitizer).
Part 2: PPE Matrix & Barrier Selection
Standard laboratory PPE is insufficient for halogenated alkenes due to rapid permeation rates. The following matrix prescribes protection levels based on operational scale.
Table 1: PPE Specifications by Scale
| Component | Analytical Scale (< 100 mg) | Preparative Scale (> 100 mg - 10 g) | Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + Sash at lowest working height | Volatility of styrene derivatives requires constant negative pressure. |
| Hand Protection | Double Nitrile (min 5 mil outer) | Silver Shield / Laminate (under nitrile) | Halogenated alkenes permeate nitrile in <15 mins. Laminates provide >4h breakthrough. |
| Eye Protection | Chemical Safety Goggles | Chemical Goggles + Face Shield | Risk of irreversible corneal damage from alkylating splashes. |
| Body | Cotton Lab Coat (Buttoned) | Chemical-Resistant Apron (Tychem® or PVC) | Prevents saturation of clothing in case of spill. |
The Glove Permeation Logic
Do not trust standard nitrile for prolonged contact. Halogenated hydrocarbons (like methylene chloride or brominated styrenes) degrade nitrile rubber rapidly.
-
Incidental Contact: Double-gloving (Nitrile over Nitrile) creates a tortuous path, giving you ~1-2 minutes to doff gloves after a splash.
-
Intentional Handling: For steps involving syringe transfer or filtration of stock solutions, you must use a laminate liner (e.g., Ansell Barrier® or Silver Shield®). The fluorine atom on the ring facilitates carrier-solvent drag, pulling the toxicant through the glove matrix.
Part 3: Operational Protocols
A. Weighing & Transfer (Solid/Oil)
Note: This compound is typically a low-melting solid or oil.
-
Static Control: Fluorinated compounds are prone to static charge buildup. Use an anti-static gun on the weighing boat and spatula before contact to prevent "flying" powder/droplets.
-
The "Vapor Gap" Technique:
-
Never weigh this compound on an open balance bench.
-
If a balance is not available inside the hood, tare a vial with a cap on the balance.
-
Move vial to hood -> Add compound -> Cap tightly -> Move to balance -> Weigh.
-
Reasoning: This eliminates inhalation exposure during the transfer of the open container.
-
B. Reaction Setup (Corey-Fuchs / Coupling)
-
Solvent Choice: When dissolving in DCM or THF, the permeation rate through gloves increases. Assume the breakthrough time of the solvent is the limiting factor.
-
Temperature Control: If using n-BuLi (Lithium-halogen exchange), ensure the cryobath (-78°C) is stable before addition.
C. Waste Disposal & Deactivation
CRITICAL SAFETY NOTICE: Do NOT dispose of this compound in a waste container containing strong bases (NaOH, KOH) or residual organolithiums.
-
Chemistry: Base-promoted dehydrohalogenation can generate the terminal alkyne in the waste drum. Terminal alkynes can form explosive metal acetylides or polymerize exothermically.
-
Protocol:
-
Quench all reaction mixtures with saturated Ammonium Chloride (NH4Cl) or weak acid before disposal.
-
Dispose in "Halogenated Organic Waste" stream.
-
Label tag: "Contains Fluorinated/Brominated Aromatics."
-
Part 4: Emergency Response Visualization
The following diagram outlines the decision logic for a spill event. This workflow prioritizes respiratory protection over cleanup speed.
Figure 1: Decision logic for spills involving halogenated styrenes. Note the strict evacuation protocol for spills outside the fume hood due to lachrymator potential.
Part 5: References
-
Fisher Scientific. (2023). Chemical Resistance of Nitrile Gloves to Halogenated Solvents. Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Bromo-3,5-bis(trifluoromethyl)benzene (Analogous Hazard Data). Retrieved from
-
Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide. Retrieved from
-
Royal Society of Chemistry. (2015). The thioamidation of gem-dibromoalkenes in an aqueous medium. Organic & Biomolecular Chemistry. Retrieved from
-
Airgas. (2022). Safety Data Sheet: Benzene (Base Structure Hazards). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
